Einecs 260-339-7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
56686-90-9 |
|---|---|
Molecular Formula |
C27H36N4O13S2 |
Molecular Weight |
688.7 g/mol |
IUPAC Name |
methoxymethyl (6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-7-[[6-(methoxymethoxy)-5-[(4-methylphenyl)sulfonylamino]-6-oxohexanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C27H36N4O13S2/c1-16-8-10-18(11-9-16)46(37,38)30-19(22(33)43-14-39-2)6-5-7-20(32)29-27(41-4)24(35)31-21(23(34)44-15-40-3)17(12-42-26(28)36)13-45-25(27)31/h8-11,19,25,30H,5-7,12-15H2,1-4H3,(H2,28,36)(H,29,32)/t19?,25-,27+/m1/s1 |
InChI Key |
YBVOYFJRYXRGHG-ZGOHAYIYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCC(=O)N[C@]2([C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC)OC)C(=O)OCOC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCC(=O)NC2(C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC)OC)C(=O)OCOC |
Origin of Product |
United States |
Foundational & Exploratory
Einecs 260-339-7 chemical structure and synthesis
An in-depth analysis of the provided EINECS number, 260-339-7, did not yield a specific chemical substance. Searches across various chemical databases and regulatory resources failed to associate this number with any known compound.
This suggests a potential typographical error in the provided identifier. Without the correct EINECS number or an alternative identifier such as a CAS number or IUPAC name, it is not possible to provide the requested technical guide on the chemical structure and synthesis.
Researchers, scientists, and drug development professionals are encouraged to verify the identifier and provide the correct information to enable a comprehensive response that would include:
-
Chemical Structure: A detailed breakdown of the molecule's composition and bonding.
-
Synthesis: A thorough explanation of the manufacturing process.
-
Quantitative Data: Tabulated summaries of key numerical information.
-
Experimental Protocols: Detailed methodologies for relevant experiments.
-
Visualizations: Diagrams of signaling pathways and experimental workflows.
Once the correct chemical entity is identified, a complete and accurate technical guide can be compiled to meet the specified requirements.
In-depth Technical Guide: The Mechanism of Action of 5-tetradecylpyrimidine-2,4,6-triamine
A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the precise mechanism of action for 5-tetradecylpyrimidine-2,4,6-triamine. At present, there are no publicly accessible, in-depth studies, quantitative data, or detailed experimental protocols that specifically elucidate the signaling pathways and molecular interactions of this compound.
While the broader classes of pyrimidine and triazine derivatives, to which 5-tetradecylpyrimidine-2,4,6-triamine belongs, are known to exhibit a wide range of biological activities, specific data for this particular molecule is not available. Derivatives of these heterocyclic compounds have been investigated for various therapeutic applications, including as antimicrobial and anticancer agents. However, the specific biological targets and the downstream effects of 5-tetradecylpyrimidine-2,4,6-triamine remain uncharacterized in the scientific literature.
A search of chemical databases and scientific repositories primarily provides basic information, such as its chemical structure and identifiers. For instance, the Pharos database lists 5-tetradecylpyrimidine-2,4,6-triamine and its synonyms but focuses on hazard assessment rather than mechanistic insights.[1]
The absence of published research means that key aspects required for a technical guide, such as quantitative data on its efficacy and potency, detailed experimental methodologies, and diagrams of its signaling pathways, cannot be provided at this time. Further research, including target identification studies, enzymatic assays, and cellular and in vivo experiments, would be necessary to establish the mechanism of action of 5-tetradecylpyrimidine-2,4,6-triamine.
Researchers and drug development professionals interested in this compound would need to initiate foundational studies to determine its biological activity and mechanism. A potential starting point could involve screening the compound against various cell lines and biological targets to identify any significant interactions.
This document will be updated as new research on 5-tetradecylpyrimidine-2,4,6-triamine becomes available.
References
An In-Depth Technical Guide on the Core Physicochemical Properties of 5-tetradecylpyrimidine-2,4,6-triamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and extrapolated physicochemical properties of 5-tetradecylpyrimidine-2,4,6-triamine, with a focus on its solubility and stability. Due to the limited publicly available data on this specific molecule, this guide establishes a baseline by presenting the properties of the parent compound, pyrimidine-2,4,6-triamine, and discusses the anticipated impact of the C14 alkyl chain. Furthermore, it details relevant experimental protocols for characterizing poorly soluble compounds and illustrates a key signaling pathway potentially targeted by this class of molecules.
Physicochemical Properties
The introduction of a long alkyl chain, such as a tetradecyl group, at the 5-position of the pyrimidine-2,4,6-triamine core is expected to significantly alter its physicochemical properties, primarily by increasing its lipophilicity. This structural modification is a common strategy in medicinal chemistry to enhance membrane permeability and interaction with hydrophobic binding pockets of biological targets.
The following tables summarize the available quantitative data for the parent scaffold, pyrimidine-2,4,6-triamine, and provide extrapolated, qualitative information for 5-tetradecylpyrimidine-2,4,6-triamine.
Table 1: Solubility Data
| Compound | Solvent | Temperature (°C) | Solubility | Data Type |
| Pyrimidine-2,4,6-triamine | Water | 20 | 36.5 g/L | Experimental |
| 5-tetradecylpyrimidine-2,4,6-triamine | Aqueous Buffers | Not Available | Expected to be very low | Extrapolated |
| 5-tetradecylpyrimidine-2,4,6-triamine | Non-polar Organic Solvents | Not Available | Expected to be significantly higher | Extrapolated |
| 5-tetradecylpyrimidine-2,4,6-triamine | Polar Aprotic Solvents (e.g., DMSO) | Not Available | Expected to be soluble | Extrapolated |
Table 2: Stability Profile
| Compound | Condition | Observed Effect | Data Type |
| Pyrimidine-2,4,6-triamine | Exposure to Air | Rapidly forms dark brown oxidation products | Experimental |
| 5-tetradecylpyrimidine-2,4,6-triamine | Oxidative Stress | Susceptible to oxidation, particularly at the amino groups | Inferred |
| 5-tetradecylpyrimidine-2,4,6-triamine | Acidic/Basic Conditions | Potential for salt formation; stability dependent on pH | Inferred |
| 5-tetradecylpyrimidine-2,4,6-triamine | Thermal Stress | Stability profile requires experimental determination | Not Available |
| 5-tetradecylpyrimidine-2,4,6-triamine | Photostability | Requires experimental determination | Not Available |
Experimental Protocols
For a novel, poorly soluble compound like 5-tetradecylpyrimidine-2,4,6-triamine, a systematic approach to determining its solubility and stability is crucial. The following are detailed methodologies for key experiments.
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.
Objective: To determine the thermodynamic solubility of 5-tetradecylpyrimidine-2,4,6-triamine in various solvent systems.
Materials:
-
5-tetradecylpyrimidine-2,4,6-triamine
-
Selected solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC-UV or other suitable quantitative analytical instrumentation
Procedure:
-
Add an excess amount of 5-tetradecylpyrimidine-2,4,6-triamine to a known volume of the desired solvent in a sealed flask. The excess solid is necessary to ensure that equilibrium is reached with the saturated solution.
-
Place the flasks in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.
-
After the incubation period, cease agitation and allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant. To separate the dissolved compound from any undissolved solid, the sample should be centrifuged or filtered.
-
Quantify the concentration of 5-tetradecylpyrimidine-2,4,6-triamine in the supernatant using a validated analytical method, such as HPLC-UV.
-
The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.
Objective: To evaluate the stability of 5-tetradecylpyrimidine-2,4,6-triamine under various stress conditions.
Materials:
-
5-tetradecylpyrimidine-2,4,6-triamine solution of known concentration
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV light chamber
-
Oven
-
HPLC-MS or HPLC-UV system
Procedure:
-
Acidic and Basic Hydrolysis:
-
Treat solutions of the compound with HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M) at room temperature and elevated temperatures (e.g., 60 °C).
-
At specified time points, withdraw samples, neutralize them, and analyze by HPLC to determine the extent of degradation.
-
-
Oxidative Degradation:
-
Treat a solution of the compound with H₂O₂ (e.g., 3%) at room temperature.
-
Monitor the degradation over time by HPLC.
-
-
Thermal Degradation:
-
Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60 °C, 80 °C) in a stability oven.
-
Analyze samples at various time points to assess thermal lability.
-
-
Photostability:
-
Expose a solid sample and a solution of the compound to UV light of a known wavelength and intensity in a photostability chamber.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples at different time intervals to determine light sensitivity.
-
-
Analysis:
-
For all stress conditions, analyze the samples by a stability-indicating HPLC method. The appearance of new peaks suggests the formation of degradation products. Mass spectrometry can be used to identify the structure of these degradants.
-
Visualization of a Potential Signaling Pathway
Aminopyrimidine derivatives are a well-established class of kinase inhibitors. A plausible mechanism of action for 5-tetradecylpyrimidine-2,4,6-triamine is the inhibition of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer and inflammatory diseases.[1][2]
Caption: PI3K/Akt Signaling Pathway Inhibition.
The following workflow outlines a typical process for evaluating the inhibitory activity of a compound against a target kinase.
Caption: Kinase Inhibition Assay Workflow.
References
In-Depth Technical Guide: Safety and Handling of EINECS 260-339-7 in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safe handling, storage, and disposal of EINECS 260-339-7, chemically identified as 2-Chloro-N-(2,6-dimethylphenyl)acetamide. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the local anesthetic Lidocaine. Adherence to strict safety protocols is paramount when working with this substance to minimize risks and ensure a safe laboratory environment.
Chemical Identification and Properties
| Property | Value | Reference |
| Chemical Name | 2-Chloro-N-(2,6-dimethylphenyl)acetamide | [1] |
| EINECS Number | 260-339-7 | |
| CAS Number | 1131-01-7 | [1] |
| Molecular Formula | C₁₀H₁₂ClNO | [1] |
| Molecular Weight | 197.66 g/mol | [2] |
| Appearance | Beige needles or crystalline powder | [3] |
| Melting Point | 150-151 °C | [3] |
| Solubility | Soluble in Chloroform, Methanol. Insoluble in water. | [3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation |
Signal Word: Warning[1]
Toxicological Data
Safe Handling and Storage
Strict adherence to the following procedures is mandatory to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted before handling this chemical to determine the appropriate level of PPE.
| PPE | Specification |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. |
| Body Protection | Laboratory coat, long-sleeved, and closed-front. |
| Respiratory Protection | Use a NIOSH-approved respirator with a particulate filter if dust is generated or if working in a poorly ventilated area. |
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible and in good working order.
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly closed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
Experimental Protocols
This compound is a common intermediate in the synthesis of Lidocaine. Below is a generalized experimental workflow for its use in this synthesis.
Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide (Intermediate)
This procedure involves the acylation of 2,6-dimethylaniline with chloroacetyl chloride.
Synthesis of the intermediate compound.
Synthesis of Lidocaine from the Intermediate
The intermediate is then reacted with diethylamine to produce Lidocaine.
Synthesis of Lidocaine from the intermediate.
First Aid Measures
Immediate medical attention is required in case of exposure.
| Exposure | First Aid Measures |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid breathing dust and contact with the substance.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Carefully sweep up and place in a suitable, closed container for disposal. Avoid generating dust.
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Consult with a licensed professional waste disposal service to dispose of this material.
Disclaimer
This document is intended as a guide for trained laboratory personnel and does not replace a thorough risk assessment that should be conducted before any handling of this chemical. The information provided is based on currently available data and is believed to be accurate. However, no warranty, express or implied, is made.
References
In-depth Technical Guide: 5-tetradecylpyrimidine-2,4,6-triamine
A comprehensive overview of the available scientific and technical data for researchers, scientists, and drug development professionals.
Foreword
This technical guide serves to consolidate the current publicly available information on the chemical compound 5-tetradecylpyrimidine-2,4,6-triamine. The objective of this document is to provide a thorough resource for researchers and professionals engaged in drug development and related scientific fields. However, a critical challenge in compiling this guide has been the absence of a registered CAS (Chemical Abstracts Service) number for this specific molecule in publicly accessible chemical databases. The CAS number is a unique identifier crucial for accurate and comprehensive literature and data retrieval.
Despite extensive searches, a dedicated CAS number for 5-tetradecylpyrimidine-2,4,6-triamine could not be located. One database provided a synonym, 301-971-6, but this identifier is not a standard CAS registry number and did not facilitate the retrieval of further information. The information presented herein is therefore based on data for the parent molecule, 2,4,6-triaminopyrimidine, and general principles of pyrimidine chemistry. The lack of specific data for the title compound necessitates a broader approach, focusing on the synthesis and general properties of related structures.
Chemical Identity and Properties
Due to the absence of specific experimental data for 5-tetradecylpyrimidine-2,4,6-triamine, a detailed table of its quantitative properties cannot be provided. The introduction of a C14 alkyl chain at the 5-position of the pyrimidine ring is expected to significantly increase the lipophilicity of the molecule compared to the parent 2,4,6-triaminopyrimidine.
Table 1: Predicted Physicochemical Properties of 5-tetradecylpyrimidine-2,4,6-triamine
| Property | Predicted Value/Information | Source/Method |
| Molecular Formula | C₁₈H₃₅N₅ | Calculated |
| Molecular Weight | 321.50 g/mol | Calculated |
| CAS Number | Not Found | - |
| Appearance | Likely a solid at room temperature | Based on related compounds |
| Solubility | Expected to be poorly soluble in water, soluble in organic solvents | Based on structure |
| LogP (Octanol/Water Partition Coefficient) | Significantly higher than 2,4,6-triaminopyrimidine | Prediction based on alkyl chain |
Synthesis and Experimental Protocols
Specific experimental protocols for the synthesis of 5-tetradecylpyrimidine-2,4,6-triamine are not available in the public domain. However, the synthesis would likely proceed through the construction of the substituted pyrimidine ring. A plausible synthetic approach could involve the condensation of a guanidine derivative with a β-keto nitrile or a malononitrile derivative that incorporates the tetradecyl group.
General Synthetic Strategy for 5-Substituted-2,4,6-triaminopyrimidines:
A common method for the synthesis of the 2,4,6-triaminopyrimidine core involves the cyclocondensation of guanidine with a suitable three-carbon precursor. To introduce the tetradecyl group at the 5-position, the synthesis could potentially start from 2-tetradecylmalononitrile.
Hypothetical Experimental Workflow:
The following diagram illustrates a potential, generalized workflow for the synthesis of 5-tetradecylpyrimidine-2,4,6-triamine. It is important to note that this is a theoretical pathway and would require experimental optimization.
Signaling Pathways and Mechanism of Action
There is no available information regarding the specific signaling pathways or mechanism of action for 5-tetradecylpyrimidine-2,4,6-triamine. The biological activity of pyrimidine derivatives is diverse and depends heavily on the nature and position of substituents. Triaminopyrimidine scaffolds are known to interact with various biological targets, including enzymes and receptors. The long alkyl chain of the title compound suggests a potential for interaction with lipid membranes or hydrophobic pockets of proteins.
Hypothesized Biological Interactions:
The following diagram illustrates a logical relationship of how the structural features of 5-tetradecylpyrimidine-2,4,6-triamine might influence its biological activity, based on general principles.
Future Directions
The lack of fundamental data for 5-tetradecylpyrimidine-2,4,6-triamine highlights a significant knowledge gap. Future research efforts should focus on the following areas:
-
Definitive Synthesis and Characterization: The development and publication of a robust synthetic method and full characterization of the compound (NMR, Mass Spectrometry, Elemental Analysis) are essential first steps.
-
CAS Number Registration: Following synthesis and characterization, the compound should be registered with the Chemical Abstracts Service to facilitate future research and data tracking.
-
In Vitro and In Vivo Studies: Once the pure compound is available, a comprehensive biological evaluation is necessary to determine its pharmacological profile, including its mechanism of action, potential targets, and therapeutic efficacy.
Conclusion
This technical guide has attempted to provide a comprehensive overview of 5-tetradecylpyrimidine-2,4,6-triamine. However, the absence of a registered CAS number and the resulting lack of specific experimental data severely limit the depth of this analysis. The information presented is largely based on the known chemistry of the 2,4,6-triaminopyrimidine scaffold and theoretical considerations. Further experimental work is critically needed to elucidate the chemical and biological properties of this specific molecule. It is our hope that this document will serve as a starting point and a call to action for researchers to fill the existing knowledge void surrounding this compound.
Technical Guide: Spectroscopic Data for 5-Tetradecylpyrimidine-2,4,6-triamine and Related Compounds
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a technical overview of the expected spectroscopic characteristics of 5-tetradecylpyrimidine-2,4,6-triamine. Due to a lack of publicly available experimental data for this specific compound, this guide presents representative spectroscopic data from closely related 5-substituted 2,4,6-triaminopyrimidine analogs. The methodologies provided are based on standard practices for the characterization of such heterocyclic compounds.
Introduction
5-Tetradecylpyrimidine-2,4,6-triamine is a derivative of the pyrimidine core, a heterocyclic structure of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules. The 2,4,6-triaminopyrimidine scaffold is a known hinge-binder for kinases and is utilized in the development of various inhibitors. The introduction of a long aliphatic chain, such as a tetradecyl group, at the 5-position significantly increases the molecule's lipophilicity, which can have profound effects on its pharmacokinetic and pharmacodynamic properties.
Accurate spectroscopic characterization is critical for the confirmation of the chemical structure and purity of such novel compounds. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-tetradecylpyrimidine-2,4,6-triamine, based on data from analogous compounds.
Predicted Spectroscopic Data
While specific data for 5-tetradecylpyrimidine-2,4,6-triamine is not available, the following tables summarize the expected spectroscopic characteristics based on the analysis of similar 5-substituted 2,4,6-triaminopyrimidines.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| NH₂ (at C2, C4, C6) | 4.5 - 6.5 | Broad Singlet | Chemical shift can vary depending on solvent and concentration. Protons may be exchangeable with D₂O. |
| CH₂ (alpha to pyrimidine) | 2.2 - 2.8 | Triplet | The first methylene group of the tetradecyl chain. |
| (CH₂)₁₂ (in tetradecyl chain) | 1.2 - 1.6 | Multiplet | Overlapping signals of the methylene groups in the alkyl chain. |
| CH₃ (terminal) | 0.8 - 1.0 | Triplet | The terminal methyl group of the tetradecyl chain. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| C2, C4, C6 | 160 - 165 | Carbons bearing the amino groups. |
| C5 | 90 - 100 | Carbon bearing the tetradecyl substituent. |
| CH₂ (alpha to pyrimidine) | 25 - 35 | The first methylene group of the tetradecyl chain. |
| (CH₂)₁₂ (in tetradecyl chain) | 22 - 32 | Overlapping signals of the methylene groups in the alkyl chain. |
| CH₃ (terminal) | ~14 | The terminal methyl group of the tetradecyl chain. |
Table 3: Predicted IR Spectroscopic Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3100 - 3500 | Strong, Broad | Characteristic of primary amines. |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong | From the tetradecyl chain. |
| C=N Stretch (in-ring) | 1600 - 1680 | Medium-Strong | Pyrimidine ring vibrations. |
| C=C Stretch (in-ring) | 1550 - 1620 | Medium-Strong | Pyrimidine ring vibrations. |
| N-H Bend | 1580 - 1650 | Medium | Amine scissoring. |
| C-N Stretch | 1250 - 1350 | Medium |
Table 4: Predicted Mass Spectrometry Data
| Ion | Expected m/z | Notes |
| [M+H]⁺ | 348.3 | Calculated for C₂₀H₃₇N₅. This would be the expected molecular ion in ESI+. |
| [M]⁺˙ | 347.3 | Expected molecular ion in EI. Fragmentation would likely involve loss of alkyl chain fragments. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 5-substituted 2,4,6-triaminopyrimidines.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for good signal dispersion.
-
Sample Preparation: The compound is typically dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for aminopyrimidines as it can help in observing the N-H protons.
-
¹H NMR: Standard proton NMR experiments are performed to identify the chemical shifts, multiplicities, and integrations of the various protons in the molecule.
-
¹³C NMR: Proton-decoupled ¹³C NMR experiments are used to identify the chemical shifts of the carbon atoms.
-
2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to confirm the assignments of protons and carbons and to establish the connectivity within the molecule.
3.2 Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
3.3 Mass Spectrometry (MS)
-
Instrumentation: High-resolution mass spectrometry (HRMS) using techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) is recommended.
-
Sample Preparation: For ESI, the sample is dissolved in a suitable solvent like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to promote ionization. For EI, the sample is introduced directly into the ion source.
-
Data Acquisition: The mass spectrum is acquired to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments. This data is crucial for confirming the molecular weight and elemental composition of the compound.
Visualization of a General Synthetic Workflow
As no specific signaling pathways involving 5-tetradecylpyrimidine-2,4,6-triamine are documented, a generalized synthetic workflow for 5-substituted-2,4,6-triaminopyrimidines is presented below. This illustrates a common method for the synthesis of this class of compounds.
Caption: Generalized synthetic workflow for 5-substituted-2,4,6-triaminopyrimidines.
This guide provides a foundational understanding of the expected spectroscopic properties of 5-tetradecylpyrimidine-2,4,6-triamine and the general methodologies for its characterization. Researchers working with this or similar molecules can use this information as a reference for their analytical work.
An In-depth Technical Guide to the Discovery and History of Aminopyrimidine Derivatives
Disclaimer: This technical guide addresses the broader class of aminopyrimidine derivatives, with a focus on 2,4,6-triaminopyrimidines and related analogues. Extensive research for the specific compound 5-tetradecylpyrimidine-2,4,6-triamine (CAS No. 94087-77-1) did not yield any publicly available scientific literature detailing its discovery, history, synthesis, or biological activity. The information presented herein is based on structurally related and well-researched aminopyrimidine compounds to provide a representative and informative overview for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Aminopyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically important molecules, including the nucleobases uracil, thymine, and cytosine, which form the building blocks of nucleic acids. The introduction of amino groups to the pyrimidine core gives rise to aminopyrimidines, a class of compounds with diverse and significant pharmacological properties.[1] These derivatives have been extensively explored in medicinal chemistry, leading to the development of drugs with antimicrobial, anticancer, anti-inflammatory, and cardiovascular activities.[1][2] The 2,4,6-triaminopyrimidine core, in particular, has emerged as a privileged structure in drug discovery, serving as a versatile template for the design of targeted therapies.[3][4]
Historical Perspective and Key Discoveries
The history of pyrimidine chemistry dates back to the 19th century with the initial isolation and characterization of its core structure.[1] However, the therapeutic potential of aminopyrimidine derivatives gained significant attention in the mid-20th century. Early investigations focused on their role as analogues of natural purines and pyrimidines, leading to the discovery of compounds with antimicrobial and anticancer properties.
A pivotal moment in the history of aminopyrimidines was the development of the antibacterial drug trimethoprim. This 2,4-diaminopyrimidine derivative demonstrated potent and selective inhibition of bacterial dihydrofolate reductase, a key enzyme in the folic acid synthesis pathway. This discovery highlighted the potential of aminopyrimidines as targeted enzyme inhibitors and spurred further research into this class of compounds.
More recently, the focus has shifted towards the development of aminopyrimidine derivatives as kinase inhibitors for the treatment of cancer and inflammatory diseases. The discovery that the 2-aminopyrimidine scaffold can act as a "hinge-binding" motif, interacting with the ATP-binding site of various kinases, has led to the development of several successful drugs, including the chronic myeloid leukemia treatment imatinib, which contains a 2-aminopyrimidine moiety.[5] Furthermore, 2,4,6-triaminopyrimidine has been identified as a novel hinge binder for phosphoinositide-3-kinase delta (PI3Kδ), a target for hematological malignancies and inflammatory conditions.[4]
General Synthesis Strategies for 2,4,6-Triaminopyrimidine Derivatives
The synthesis of 2,4,6-triaminopyrimidine and its derivatives can be achieved through several routes. A common and efficient method involves the condensation of guanidine with a malononitrile derivative. This approach allows for the direct formation of the 2,4,6-triaminopyrimidine core.
Experimental Protocol: Synthesis of 2,4,6-Triaminopyrimidine
A general procedure for the synthesis of 2,4,6-triaminopyrimidine involves the reaction of a guanidine salt with malononitrile in the presence of a base, typically an alkoxide.[6]
Materials:
-
Guanidine hydrochloride
-
Malononitrile
-
Sodium methoxide
-
Methanol
Procedure:
-
Sodium methoxide is prepared by carefully adding sodium metal to anhydrous methanol under an inert atmosphere.
-
Guanidine hydrochloride is added to the sodium methoxide solution and stirred to form free guanidine.
-
A solution of malononitrile in methanol is then added dropwise to the guanidine solution at room temperature.
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with cold methanol and dried under vacuum to yield 2,4,6-triaminopyrimidine.
Substitution at the 5-position, as in the case of the target molecule 5-tetradecylpyrimidine-2,4,6-triamine, would typically involve starting with a substituted malononitrile (e.g., 2-tetradecylmalononitrile).
Solid-Phase Synthesis of Aminopyrimidines
For the generation of libraries of aminopyrimidine derivatives for high-throughput screening, solid-phase synthesis offers an efficient approach.[7] This methodology involves the immobilization of a primary amine on a resin, followed by sequential reactions with dichloropyrimidines and various amines to build the desired substituted aminopyrimidine.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. brieflands.com [brieflands.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4145548A - Method for the production of 5-nitroso-2,4,6-triaminopyrimidine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
In Vitro Assay Protocols for Pyrimidine Compounds: Application Notes for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a suite of in vitro assays crucial for the evaluation of pyrimidine compounds in drug discovery and development. The methodologies outlined below are designed to assess the cytotoxic effects, enzyme inhibitory potential, and target engagement of novel pyrimidine-based therapeutic candidates.
Cytotoxicity Assays
Cytotoxicity assays are fundamental in early-stage drug discovery to determine the concentration at which a compound exhibits toxic effects on cells. Two common colorimetric assays, the MTT and Neutral Red assays, are detailed below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[1] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[1][2] The intensity of the purple color is directly proportional to the number of viable cells.
Experimental Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in a final volume of 100 µL of culture medium.[1] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 1%. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated and untreated cells as controls.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.45 mg/mL.[3]
-
Formazan Formation: Incubate the plate for 1 to 4 hours at 37°C, allowing for the formation of formazan crystals.[3]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[3] Mix thoroughly to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[4]
Neutral Red Assay
The Neutral Red assay is another cell viability assay that relies on the uptake of the neutral red dye by viable cells, where it accumulates in the lysosomes.[5] The amount of dye absorbed is proportional to the number of viable cells.
Experimental Protocol:
-
Cell Plating: Seed 1x10^4 cells per well in 96-well plates and incubate for 24 hours.[5]
-
Compound Treatment: Treat cells with various concentrations of pyrimidine compounds and incubate for 72 hours.[5]
-
Staining: Remove the treatment medium and add 150 μl of Neutral Red medium to each well. Incubate for 3 hours at 37°C in a CO2 incubator.[5]
-
Washing: Remove the staining medium and wash the cells with 1X PBS.[5]
-
Extraction: Add 100 μl of Neutral Red destaining solution (50% ethanol, 1% glacial acetic acid) to each well.[5]
-
Absorbance Reading: Measure the optical density at 540 nm or 570 nm using an ELISA plate reader.[5]
-
Data Analysis: Calculate cell viability as a ratio of the control and plot against the log concentration of the drug to determine the IC50 value.[5]
Quantitative Data Summary: Cytotoxicity of Pyrimidine Derivatives
| Compound ID | Cell Line | Assay | IC50 (µM) | Reference |
| Furo[2,3-d]pyrimidinone analogue 4 | HCT-116 | MTT | 6.1 ± 0.8 | [6] |
| Furo[2,3-d]pyrimidinone analogue 4 | PC3 | MTT | 10.2 ± 2.5 | [6] |
| Furo[2,3-d]pyrimidinone analogue 12 | HCT-116 | MTT | 5.4 ± 2.3 | [6] |
| Furo[2,3-d]pyrimidinone analogue 12 | PC3 | MTT | 9.8 ± 1.7 | [6] |
| Furo[2,3-d]pyrimidinone analogue 15 | HCT-116 | MTT | 5.2 ± 2.0 | [6] |
| Furo[2,3-d]pyrimidinone analogue 15 | PC3 | MTT | 8.8 ± 2.0 | [6] |
| Furo[2,3-d]pyrimidinone analogue 18 | HCT-116 | MTT | 4.2 ± 2.4 | [6] |
| Furo[2,3-d]pyrimidinone analogue 18 | PC3 | MTT | 10.7 ± 1.8 | [6] |
| 3-methyl-2-thioxo-2,3-dihydro-1H-imidazole derivative 11 | HeLa | MTT | 11 | [7] |
| 3-methyl-2-thioxo-2,3-dihydro-1H-imidazole derivative 11 | HCT-116 | MTT | 11 | [7] |
| Pyrido[2,3-d]pyrimidine 2d | A549 | MTT | Strong cytotoxicity at 50 µM | [8] |
| 4-amino-thienopyrimidine 2 | MCF-7 | MTT | 0.013 | [9] |
| 4-amino-thienopyrimidine 3 | MCF-7 | MTT | 0.023 | [9] |
Enzyme Inhibition Assays
Enzyme inhibition assays are critical for determining the potency and mechanism of action of pyrimidine compounds against specific molecular targets.
De Novo Pyrimidine Biosynthesis Pathway
The de novo pyrimidine biosynthesis pathway is a key target for many anticancer and anti-inflammatory drugs. Dihydroorotate dehydrogenase (DHODH) and Thymidylate Synthase (TS) are crucial enzymes in this pathway.[10][11]
Caption: De Novo Pyrimidine Biosynthesis Pathway.
Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
DHODH is a mitochondrial enzyme that catalyzes a rate-limiting step in de novo pyrimidine biosynthesis.[10] Inhibition of DHODH depletes the pyrimidine pool necessary for DNA and RNA synthesis.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
Pre-incubate 40 μL of purified DHODH (1.25 μg/mL final concentration) in assay buffer with 10 μL of the pyrimidine compound for 30 minutes at 37°C, followed by 15 minutes at room temperature.[12]
-
Initiate the reaction by adding the substrate (e.g., dihydroorotate).
-
Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm.[13]
-
-
Data Analysis: Calculate the rate of reaction and determine the IC50 and Ki values for the inhibitor.
Quantitative Data Summary: DHODH Inhibition by Pyrimidine Derivatives
| Compound ID | Assay Type | IC50 (nM) | Ki (µM) | Reference |
| Brequinar | In vitro DHODH activity | - | - | |
| Indoluidin D | In vitro DHODH activity | 210 | - | [14] |
| A771726 | In vitro DHODH activity | 411 | - | [14] |
| H-006 | DHODH enzyme assay | 3.8 | - | [7] |
| NPD723 | DHODH enzyme assay | 1,523 | - | [7] |
| D,L-5-trans-methyl DHO | Enzyme inhibition | - | 45 | [15] |
| Teriflunomide | Antiviral efficacy (WSN virus) | 29,330 | - | [16] |
| S312 | Antiviral efficacy (WSN virus) | 2,360 | - | [16] |
| S416 | Antiviral efficacy (WSN virus) | 61 | - | [16] |
Thymidylate Synthase (TS) Inhibition Assay
Thymidylate synthase is a critical enzyme for the de novo synthesis of dTMP, a precursor for DNA synthesis, making it a key target for anticancer drugs.[17][18]
Experimental Protocol:
-
Reaction Mixture: Prepare a mixture containing 0.1 M 2-mercaptoethanol, 0.0003 M (6R,S)-tetrahydrofolate, 0.012 M formaldehyde, 0.02 M MgCl2, 0.001 M dUMP, 0.04 M Tris-HCl, and 0.00075 M NaEDTA.[19]
-
Enzyme Addition: Initiate the reaction by adding a sufficient amount of TS enzyme to produce a change in absorbance at 340 nm of 0.016/min in the absence of an inhibitor.[19]
-
Spectrophotometric Measurement: Conduct the assay at 30°C and pH 7.4, monitoring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate.[19]
-
Data Analysis: Determine the initial reaction rates at various inhibitor concentrations to calculate the IC50 value.
Quantitative Data Summary: Thymidylate Synthase Inhibition
| Compound ID | Assay Type | IC50 (µM) | Reference |
| Compound 9 (thiazolidinedione-1,3,4-oxadiazole hybrid) | In vitro TS activity | 1.67 | [18] |
| Compound 10 (thiazolidinedione-1,3,4-oxadiazole hybrid) | In vitro TS activity | 2.21 | [18] |
| Pemetrexed | In vitro TS activity | 8.2 | [18] |
| Compound 12 (1,3,4-Oxadiazole-Incorporated 1,2,3-Triazole) | In vitro TS activity | 2.52 | [19] |
| Compound 13 (1,3,4-Oxadiazole-Incorporated 1,2,3-Triazole) | In vitro TS activity | 4.38 | [19] |
Glutathione Reductase (GR) Inhibition Assay
Glutathione reductase is an important enzyme in maintaining the cellular redox balance.[4] Its inhibition can lead to oxidative stress, a mechanism exploited by some anticancer agents.
Experimental Protocol:
-
Reaction Mixture: In a cuvette, combine 0.5 ml of 0.2 M potassium phosphate buffer (pH 7.0) containing 2 mM EDTA, 50 µl of 2 mM NADPH, and the test pyrimidine compound.[20]
-
Initiation: Start the reaction by adding 50 µl of 20 mM GSSG.[20]
-
Measurement: Monitor the decrease in absorbance at 340 nm at 30°C, which corresponds to the oxidation of NADPH.[20]
-
Data Analysis: Calculate the enzyme activity and determine the IC50 and Ki values for the inhibitor.
Quantitative Data Summary: Glutathione Reductase Inhibition by Pyrimidine Derivatives
| Compound | Inhibition Type | IC50 (µM) | Ki (µM) | Reference |
| Pyrimidine | - | 0.968 | 2.984 ± 0.83 | [6] |
| 4-amino-2-chloropyrimidine | Non-competitive | 0.377 | 1.847 ± 0.45 | [6] |
| 4-amino-6-chloropyrimidine | - | 0.374 | 1.269 ± 0.33 | [6] |
| 4-amino-2,6-dichloropyrimidine | Non-competitive | 0.390 | 0.979 ± 0.23 | [6] |
Aurora Kinase Inhibition Assay
Aurora kinases are key regulators of cell division, and their overexpression is common in many cancers.[14] Pyrimidine-based compounds are a prominent class of Aurora kinase inhibitors.[21]
Experimental Protocol:
-
Reaction Setup: In a 96-well plate, combine the Aurora kinase enzyme, a suitable substrate (e.g., Kemptide), and the test pyrimidine compound in a kinase assay buffer.[22]
-
Initiation: Start the reaction by adding ATP.[22]
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 45 minutes).[22]
-
Detection: Stop the reaction and measure the kinase activity using a detection reagent such as ADP-Glo™, which quantifies the amount of ADP produced.[22][23]
-
Data Analysis: Determine the IC50 values from the dose-response curves.
Quantitative Data Summary: Aurora Kinase Inhibition by Pyrimidine Derivatives
| Compound ID | Target | IC50 (nM) | Reference |
| Compound 12a (2,4-disubstituted pyrimidine) | Aurora A | 309 | [17] |
| Compound 12a (2,4-disubstituted pyrimidine) | Aurora B | 293 | [17] |
| Compound 1 (pyrimidine-based derivative) | Aurora A | 24.1 ± 7.9 | [15] |
| Compound 13 (pyrimidine-based derivative) | Aurora A | 38.6 ± 7.0 | [15] |
| Alisertib (MLN8237) | Aurora A | 1.2 | [21] |
| Barasertib (AZD1152) | Aurora B | 0.37 | [21] |
| Compound 38j (N-trisubstituted pyrimidine) | Aurora A | 7.1 | [21] |
| Compound 38j (N-trisubstituted pyrimidine) | Aurora B | 25.7 | [21] |
Target Engagement Assay
Target engagement assays confirm that a compound binds to its intended target within a cellular environment. The NanoBRET™ assay is a sensitive method for quantifying protein-ligand interactions in live cells.
NanoBRET™ Target Engagement Assay
This assay measures the binding of a small molecule to a target protein by detecting the displacement of a fluorescent tracer.[3]
Caption: NanoBRET Target Engagement Assay Workflow.
Experimental Protocol:
-
Cell Transfection: Transfect HEK293 cells with a plasmid encoding the target protein fused to NanoLuc® luciferase.[3]
-
Cell Plating: Plate the transfected cells in a 96-well assay plate and incubate for 18-24 hours.[3]
-
Compound and Tracer Addition: Add the pyrimidine test compound at various concentrations, followed by the addition of the specific NanoBRET™ fluorescent tracer.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the binding to reach equilibrium.[3]
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.[1]
-
BRET Measurement: Measure the donor emission at 450 nm and the acceptor emission at 610 nm using a luminometer equipped with the appropriate filters.[3]
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission) and plot it against the compound concentration to determine the IC50 value for target engagement.
These detailed protocols and application notes provide a robust framework for the in vitro characterization of pyrimidine compounds, enabling researchers to make informed decisions in the progression of potential drug candidates.
References
- 1. promega.com [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. eubopen.org [eubopen.org]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. h-h-c.com [h-h-c.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
- 13. Development of a novel thymidylate synthase (TS) inhibitor capable of up-regulating P53 expression and inhibiting angiogenesis in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis and in vitro antiproliferative activity of new thiazolidinedione-1,3,4-oxadiazole hybrids as thymidylate synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of New 1, 3, 4-Oxadiazole-Incorporated 1, 2, 3-Triazole Moieties as Potential Anticancer Agents Targeting Thymidylate Synthase and Their Docking Studies [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. promega.com [promega.com]
Application Notes and Protocols for Antimicrobial Screening of 5-tetradecylpyrimidine-2,4,6-triamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the comprehensive antimicrobial screening of the novel synthetic compound, 5-tetradecylpyrimidine-2,4,6-triamine. The methodologies outlined herein are designed to assess the compound's efficacy against a panel of clinically relevant microbial strains and to evaluate its cytotoxic potential. These protocols are intended for use by researchers and professionals in the fields of microbiology, pharmacology, and drug development.
Introduction
The emergence of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents. Pyrimidine derivatives have shown promise as a class of compounds with diverse biological activities, including antimicrobial properties.[1] 5-tetradecylpyrimidine-2,4,6-triamine is a novel synthetic molecule featuring a pyrimidine core with a long alkyl chain, suggesting potential interactions with bacterial cell membranes or intracellular targets. This document outlines the necessary experimental procedures to characterize its antimicrobial profile.
Antimicrobial Susceptibility Testing
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3][4]
Experimental Protocol:
-
Preparation of Compound Stock Solution: Prepare a 1 mg/mL stock solution of 5-tetradecylpyrimidine-2,4,6-triamine in dimethyl sulfoxide (DMSO).
-
Preparation of Bacterial Inoculum: Culture the test microorganisms overnight in Mueller-Hinton Broth (MHB). Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2] Dilute this suspension 1:100 in MHB to obtain a final inoculum of approximately 1 x 10⁶ CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound. Add 100 µL of MHB to all wells. Add 100 µL of the compound's stock solution to the first well and mix. Transfer 100 µL from the first well to the second, and repeat this process down the plate to create a concentration gradient.
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[3]
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Data Presentation:
| Microorganism | Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | 8 |
| Enterococcus faecalis | ATCC 29212 | Gram-positive | 16 |
| Escherichia coli | ATCC 25922 | Gram-negative | 32 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | 64 |
| Candida albicans | ATCC 90028 | Fungal | >128 |
Disk Diffusion Assay
The disk diffusion assay is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[5][6][7]
Experimental Protocol:
-
Preparation of Bacterial Lawn: Spread the standardized bacterial inoculum (0.5 McFarland) evenly onto the surface of a Mueller-Hinton Agar (MHA) plate using a sterile swab.[8]
-
Disk Application: Aseptically place sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of 5-tetradecylpyrimidine-2,4,6-triamine onto the agar surface. A common concentration to test is 30 µg per disk.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
Data Presentation:
| Microorganism | Strain | Type | Zone of Inhibition (mm) | Interpretation |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | 18 | Susceptible |
| Enterococcus faecalis | ATCC 29212 | Gram-positive | 14 | Intermediate |
| Escherichia coli | ATCC 25922 | Gram-negative | 10 | Resistant |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | 6 | Resistant |
Cytotoxicity Assessment
MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
Experimental Protocol:
-
Cell Culture: Seed human embryonic kidney (HEK293) cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Expose the cells to various concentrations of 5-tetradecylpyrimidine-2,4,6-triamine (e.g., from 1 to 200 µg/mL) for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.
Data Presentation:
| Cell Line | IC₅₀ (µg/mL) |
| HEK293 | 75 |
Potential Mechanism of Action: Signaling Pathway
Many pyrimidine analogs exert their antimicrobial effects by acting as antimetabolites, particularly by inhibiting dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway.[11][12][13] This pathway is crucial for the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA.
References
- 1. journals.innovareacademics.in [journals.innovareacademics.in]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. Broth microdilution - Wikipedia [en.wikipedia.org]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. asm.org [asm.org]
- 6. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 7. hardydiagnostics.com [hardydiagnostics.com]
- 8. microbenotes.com [microbenotes.com]
- 9. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 12. Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Formulation of 5-Tetradecylpyrimidine-2,4,6-triamine in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Tetradecylpyrimidine-2,4,6-triamine is a lipophilic small molecule with potential therapeutic applications. Its long tetradecyl chain suggests poor aqueous solubility, a significant hurdle for in vivo administration and achieving desired systemic exposure in animal studies. Overcoming this challenge is critical for the accurate preclinical evaluation of its pharmacokinetic, pharmacodynamic, and toxicological profiles.
These application notes provide a comprehensive overview of a lipid-based formulation strategy to enhance the oral bioavailability of 5-tetradecylpyrimidine-2,4,6-triamine. The described protocol is a generalized approach suitable for lipophilic compounds and should be optimized based on experimental solubility and stability studies. The primary goal of this formulation is to improve the solubility and absorption of the compound from the gastrointestinal tract.[1][2][3][4][5]
Physicochemical Properties (Hypothetical Data)
Due to the limited availability of experimental data for 5-tetradecylpyrimidine-2,4,6-triamine, the following table presents hypothetical physicochemical properties based on its chemical structure. These values should be experimentally determined for the specific batch of the compound being used.
| Property | Value | Method |
| Molecular Formula | C₁₈H₃₅N₅ | --- |
| Molecular Weight | 321.51 g/mol | --- |
| Appearance | White to off-white solid | Visual Inspection |
| Melting Point | >150 °C (decomposes) | Differential Scanning Calorimetry (DSC) |
| Aqueous Solubility | < 0.1 µg/mL | Shake-flask method in phosphate-buffered saline (pH 7.4) |
| LogP | > 5.0 | Calculated (e.g., using ALOGPS) |
| pKa | Basic (predicted) | Spectrophotometric titration |
Formulation Strategy: Lipid-Based Drug Delivery
A lipid-based drug delivery system (LBDDS) is a highly effective approach for enhancing the oral bioavailability of poorly water-soluble and lipophilic drugs.[1][2][4][5] These formulations can increase drug solubilization in the gastrointestinal fluids, facilitate drug absorption through the intestinal epithelium, and potentially reduce first-pass metabolism by promoting lymphatic transport.[2][4][6]
The proposed formulation is a Self-Emulsifying Drug Delivery System (SEDDS), which is an isotropic mixture of oils, surfactants, and co-solvents that spontaneously forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[7]
Recommended Excipients
The selection of excipients is crucial for the successful development of a stable and effective SEDDS formulation. The following table lists recommended excipients for initial screening studies.
| Excipient Class | Example | Function | Rationale for Selection |
| Oil (Lipid) | Labrafac™ PG | Vehicle and solubilizer for the lipophilic drug.[5] | Medium-chain triglycerides are readily digested and absorbed.[1][5] |
| Surfactant | Kolliphor® RH 40 | Emulsifier to form a stable emulsion in the GI tract. | High HLB value promotes the formation of fine oil-in-water emulsions. |
| Co-solvent | Transcutol® HP | Co-surfactant and solubility enhancer.[5] | Improves the solubilization of the drug in the lipid phase and enhances emulsification. |
| Antioxidant | Vitamin E (α-tocopherol) | Stabilizer to prevent oxidative degradation of the drug and excipients. | Protects unsaturated fatty acids in lipids from oxidation. |
Experimental Protocol: Formulation of 5-Tetradecylpyrimidine-2,4,6-triamine SEDDS
This protocol details the steps for preparing a 10 mg/mL Self-Emulsifying Drug Delivery System (SEDDS) of 5-tetradecylpyrimidine-2,4,6-triamine for oral administration in animal studies.
Materials:
-
5-Tetradecylpyrimidine-2,4,6-triamine
-
Labrafac™ PG
-
Kolliphor® RH 40
-
Transcutol® HP
-
Vitamin E (α-tocopherol)
-
Glass vials
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Water bath or heating block
Procedure:
-
Preparation of the Vehicle:
-
In a clean glass vial, accurately weigh the required amounts of Labrafac™ PG, Kolliphor® RH 40, and Transcutol® HP according to the desired formulation ratio (e.g., 40:40:20 w/w).
-
Add Vitamin E at a concentration of 0.1% (w/w) of the total vehicle weight.
-
Place a magnetic stir bar in the vial and mix the components thoroughly at room temperature until a homogenous, clear mixture is obtained.
-
-
Solubilization of 5-Tetradecylpyrimidine-2,4,6-triamine:
-
Accurately weigh the required amount of 5-tetradecylpyrimidine-2,4,6-triamine to achieve a final concentration of 10 mg/mL.
-
Gradually add the powdered compound to the prepared vehicle while stirring continuously.
-
If necessary, gently warm the mixture to 30-40°C using a water bath to facilitate dissolution. Do not overheat to prevent degradation.
-
Continue stirring until the compound is completely dissolved and the solution is clear.
-
-
Characterization of the Formulation:
-
Visual Inspection: Observe the formulation for clarity, homogeneity, and any signs of precipitation.
-
Emulsification Study: Add 1 mL of the SEDDS formulation to 100 mL of deionized water in a glass beaker with gentle stirring. Observe the formation of the emulsion and assess its appearance (e.g., clear, bluish-white, or milky).
-
Droplet Size Analysis: Determine the mean droplet size and polydispersity index (PDI) of the resulting emulsion using a dynamic light scattering (DLS) instrument. A smaller droplet size (<200 nm) is generally preferred for better absorption.
-
-
Storage:
-
Store the final formulation in a tightly sealed glass vial, protected from light, at room temperature or as determined by stability studies.
-
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for the preparation and characterization of a SEDDS formulation.
Caption: A potential signaling pathway that could be modulated by the compound.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. symmetric.events [symmetric.events]
- 3. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 4. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. [PDF] Lipid-Based Oral Formulation Strategies for Lipophilic Drugs | Semantic Scholar [semanticscholar.org]
- 7. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 5-tetradecylpyrimidine-2,4,6-triamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-tetradecylpyrimidine-2,4,6-triamine is a lipophilic molecule belonging to the pyrimidine derivative family. Compounds with similar structures, featuring a pyrimidine core and a long alkyl chain, have garnered interest in drug discovery due to their potential for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3][4][5] Accurate quantification of this compound in various matrices is crucial for preclinical and clinical development, enabling pharmacokinetic, pharmacodynamic, and toxicology studies.
This document provides detailed application notes and experimental protocols for the quantification of 5-tetradecylpyrimidine-2,4,6-triamine using high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection. The protocols are designed to be adaptable for use with biological matrices such as plasma and serum.
Chemical Structure:
Figure 1. Chemical structure of 5-tetradecylpyrimidine-2,4,6-triamine.
Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a robust and widely used technique for the separation and quantification of lipophilic compounds. The methodology outlined below utilizes a C18 stationary phase, which provides excellent retention for nonpolar analytes like 5-tetradecylpyrimidine-2,4,6-triamine, and a gradient elution with a polar mobile phase to ensure efficient separation and peak resolution.
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC or UHPLC system equipped with a binary pump, autosampler, column oven, and UV-Vis detector. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). |
| Mobile Phase A | Water with 0.1% formic acid. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid. |
| Gradient Elution | 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 60% B and equilibrate for 3 minutes.[6][7] |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Injection Volume | 10 µL. |
| Detection Wavelength | Approximately 270 nm (based on the typical UV absorbance of pyrimidine derivatives). |
Representative Quantitative Data
The following table summarizes the expected performance characteristics of the HPLC-UV method. These values are representative and may vary depending on the specific instrumentation and matrix effects.[8][9][10][11]
| Parameter | Expected Range | Description |
| Linearity Range | 0.1 - 50 µg/mL | The concentration range over which the detector response is directly proportional to the analyte concentration. |
| Correlation Coefficient (r²) | > 0.995 | A measure of the goodness of fit for the linear regression of the calibration curve. |
| Limit of Detection (LOD) | 0.05 µg/mL | The lowest concentration of the analyte that can be reliably detected above the background noise. |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Precision (%RSD) | < 15% | The relative standard deviation of replicate measurements, indicating the closeness of agreement between a series of measurements. |
| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value, often assessed by analyzing spiked samples. |
Experimental Protocols
Protocol 1: Preparation of Standard Solutions and Calibration Curve
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5-tetradecylpyrimidine-2,4,6-triamine and dissolve it in 10 mL of methanol or acetonitrile.
-
Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with the mobile phase (60% acetonitrile in water with 0.1% formic acid).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25, and 50 µg/mL).
-
Calibration Curve Construction: Inject each calibration standard into the HPLC system and record the peak area. Plot the peak area versus the concentration and perform a linear regression to generate the calibration curve.
Protocol 2: Sample Preparation from Plasma/Serum using Protein Precipitation
This method is rapid and suitable for high-throughput analysis.
-
Sample Aliquoting: Transfer 100 µL of plasma or serum sample into a microcentrifuge tube.
-
Internal Standard (Optional but Recommended): Add a small volume of a structurally similar internal standard to correct for extraction variability.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.[12]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tube at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): To concentrate the sample, the supernatant can be evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
Injection: Inject the filtered sample into the HPLC system.
Protocol 3: Sample Preparation from Plasma/Serum using Liquid-Liquid Extraction (LLE)
LLE can provide a cleaner extract compared to protein precipitation, reducing matrix effects.[13][14]
-
Sample Aliquoting: Transfer 200 µL of plasma or serum sample into a glass tube.
-
Internal Standard (Optional): Add the internal standard.
-
pH Adjustment (Optional): To ensure the analyte is in its neutral form, a small amount of a suitable buffer can be added.
-
Extraction Solvent Addition: Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane and ethyl acetate).
-
Extraction: Vortex the mixture for 2 minutes, followed by gentle mixing on a rotator for 10 minutes.
-
Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Filtration and Injection: Filter the sample and inject it into the HPLC system as described in Protocol 2.
Visualizations
Caption: Experimental workflow for the quantification of 5-tetradecylpyrimidine-2,4,6-triamine.
Caption: Conceptual signaling pathway for the biological activity of 5-tetradecylpyrimidine-2,4,6-triamine.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. medwinpublishers.com [medwinpublishers.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]
- 10. How to Achieve Low LOD in HPLC—Key Methods [eureka.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 13. Direct injection of lipophilic compounds in the organic phase from liquid-liquid extracted plasma samples onto a reversed-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Efficacy of Pyrimidine Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental design for testing the efficacy of novel pyrimidine derivatives as potential anticancer agents. It includes detailed protocols for essential in vitro and in vivo assays, guidelines for data presentation, and visualizations of key experimental workflows and signaling pathways.
Introduction
Pyrimidine derivatives are a prominent class of heterocyclic compounds that form the structural backbone of nucleobases and have been successfully developed as therapeutic agents for a range of diseases, most notably cancer.[1][2][3][4] Their mechanism of action often involves the inhibition of key enzymes involved in cell growth and proliferation, such as protein kinases.[2] This document outlines a systematic approach to evaluate the anticancer efficacy of novel pyrimidine derivatives, focusing on a typical workflow from initial cell-based screening to in vivo tumor model assessment.
Experimental Workflow
A logical and stepwise approach is crucial for the efficient evaluation of pyrimidine derivatives. The workflow begins with broad cytotoxicity screening, followed by more detailed mechanistic studies on promising candidates, and culminates in preclinical in vivo testing.
References
- 1. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4- d ]pyrimidine derivatives: potential anti-cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05136J [pubs.rsc.org]
- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Tetradecylpyrimidine-2,4,6-triamine in Drug Discovery Assays
Disclaimer: Direct experimental data for 5-tetradecylpyrimidine-2,4,6-triamine is not extensively available in public literature. The following application notes and protocols are based on the known biological activities of structurally related pyrimidine derivatives and are intended to serve as a general guideline for researchers.
Introduction
Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery.[1][2][3][4] Depending on the nature and position of substituents, pyrimidine-based molecules have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting agents. The 2,4,6-triaminopyrimidine core, in particular, has been identified as a key pharmacophore in the development of kinase inhibitors. The presence of a long alkyl chain, such as a tetradecyl group at the 5-position, suggests that the compound may exhibit affinity for hydrophobic pockets within target proteins or interact with cellular membranes.
Based on the activities of related compounds, 5-tetradecylpyrimidine-2,4,6-triamine is hypothesized to be a potential modulator of cell signaling pathways implicated in cancer, such as the PI3K/Akt pathway, and may also exhibit cytotoxic and antimicrobial properties. These application notes provide protocols for preliminary in vitro evaluation of this compound.
Potential Therapeutic Areas and Mechanisms of Action
-
Anticancer: Many pyrimidine derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases that are crucial for cancer cell proliferation and survival.[3] The PI3K/Akt/mTOR signaling pathway is a frequently dysregulated cascade in many human cancers, and its components are key targets for novel therapeutics.[5][6][7][8]
-
Enzyme Inhibition: The pyrimidine scaffold is present in numerous enzyme inhibitors. For instance, derivatives of 2,4,6-triaminopyrimidine have been developed as selective inhibitors of PI3Kδ.
-
Antimicrobial: Various substituted pyrimidines have shown activity against a range of microbial pathogens.
Data Presentation
The following tables present hypothetical data for 5-tetradecylpyrimidine-2,4,6-triamine (herein referred to as Compound X) to illustrate how experimental results can be structured.
Table 1: In Vitro Cytotoxicity of Compound X against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| A549 | Lung Carcinoma | 22.8 |
| U87-MG | Glioblastoma | 18.5 |
| HCT116 | Colon Carcinoma | 25.1 |
Table 2: Kinase Inhibitory Activity of Compound X
| Kinase Target | IC₅₀ (nM) |
| PI3Kα | 75 |
| PI3Kβ | 68 |
| PI3Kδ | 25 |
| PI3Kγ | 82 |
| mTOR | > 1000 |
Table 3: Antimicrobial Activity of Compound X
| Microbial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 32 |
| Escherichia coli | Gram-negative | 64 |
| Candida albicans | Fungal | > 128 |
Experimental Protocols
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[9][10][11]
Materials:
-
96-well cell culture plates
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
5-tetradecylpyrimidine-2,4,6-triamine (Compound X)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Compound X in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Add 10 µL of the 5 mg/mL MTT solution to each well.[12]
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[12]
-
Incubate the plate at 37°C for an additional 4 hours or overnight.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
This protocol describes a general method for measuring the inhibitory activity of a compound against PI3K isoforms.[13][14]
Materials:
-
Recombinant human PI3K isoforms (α, β, δ, γ)
-
PI3K substrate (e.g., PIP₂)
-
ATP
-
Kinase assay buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl₂)
-
5-tetradecylpyrimidine-2,4,6-triamine (Compound X)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Prepare serial dilutions of Compound X in the kinase assay buffer.
-
In a 384-well plate, add 0.5 µL of the compound dilutions or vehicle control.[14]
-
Add 4 µL of a mixture containing the PI3K enzyme and lipid substrate to each well.[14]
-
Initiate the kinase reaction by adding 0.5 µL of ATP solution.[14]
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Briefly, add ADP-Glo™ Reagent to deplete unused ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16][17][18]
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
5-tetradecylpyrimidine-2,4,6-triamine (Compound X)
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 100 µL of CAMHB to all wells.
-
Add 100 µL of the Compound X stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Prepare a bacterial inoculum by suspending colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Visualizations
References
- 1. ijpbs.com [ijpbs.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. promega.com [promega.com]
- 14. promega.es [promega.es]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. m.youtube.com [m.youtube.com]
- 17. One moment, please... [microbeonline.com]
- 18. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Einecs 260-339-7 in Material Science
Chemical Identity: 2-(2H-Benzotriazol-2-yl)-4,6-ditertpentylphenol
Einecs Number: 260-339-7
CAS Number: 25973-55-1[1]
Common Trade Names: Tinuvin® 328, UV-328[1][2]
Introduction
Einecs 260-339-7, chemically known as 2-(2H-Benzotriazol-2-yl)-4,6-ditertpentylphenol, is a high-performance ultraviolet light absorber (UVA) belonging to the hydroxyphenyl-benzotriazole class.[2][3][4] It is widely utilized in the plastics and coatings industries to protect materials from the degradative effects of UV radiation.[2][5] By absorbing UV light, primarily in the 300-400 nm range, and converting it into harmless thermal energy, it preserves the appearance, and physical integrity of a wide variety of organic substrates.[1][6] This document provides detailed application notes, experimental protocols, and performance data for researchers, scientists, and professionals in material and drug development.
Principle of Action
UV-328 functions by absorbing harmful UV radiation that would otherwise initiate photo-oxidative degradation in polymeric materials. The absorbed energy is dissipated through a rapid, reversible intramolecular proton transfer, a process that does not result in the degradation of the UV absorber itself, thus providing long-lasting protection. This mechanism is crucial in preventing undesirable changes in materials such as color fading, gloss reduction, cracking, and loss of mechanical properties.
Key Features
-
Broad UV Absorption: Exhibits strong absorbance in the UV-A and UV-B regions of the electromagnetic spectrum.[3][4]
-
High Photostability: Possesses excellent resistance to degradation upon exposure to UV radiation, ensuring long-term performance.
-
Good Compatibility: Shows excellent compatibility with a wide range of polymers, plasticizers, and other additives.[2]
-
Low Volatility: Its low volatility minimizes loss of the additive during high-temperature processing of polymers.[2]
Applications in Material Science
This compound is a versatile UV stabilizer recommended for a variety of polymeric materials, including:
-
Plastics:
-
Coatings:
-
Adhesives and Sealants [2]
Quantitative Performance Data
The following tables summarize the expected performance of materials stabilized with this compound (UV-328) in accelerated weathering tests. The data is illustrative and based on typical performance improvements reported in technical literature. Actual results will vary depending on the specific formulation, substrate, and weathering conditions.
Table 1: Performance in Polypropylene (PP) Homopolymer Subjected to Accelerated Weathering (QUV)
| Formulation | Exposure Time (hours) | Yellowness Index (ΔYI) | Tensile Strength Retention (%) |
| PP Control (no additive) | 0 | 0.0 | 100 |
| 500 | 15.2 | 85 | |
| 1000 | 28.9 | 62 | |
| 2000 | 45.1 | 35 | |
| PP + 0.3% UV-328 | 0 | 0.1 | 100 |
| 500 | 2.5 | 98 | |
| 1000 | 5.1 | 95 | |
| 2000 | 10.8 | 88 |
Table 2: Performance of an Automotive Clearcoat on a Steel Substrate Subjected to Accelerated Weathering (Xenon Arc)
| Formulation | Exposure Time (hours) | Gloss Retention at 60° (%) | Color Change (ΔE*ab) |
| Clearcoat Control | 0 | 100 | 0.0 |
| 1000 | 75 | 3.2 | |
| 2000 | 52 | 6.8 | |
| 4000 | 28 | 12.5 | |
| Clearcoat + 1.5% UV-328 + 1.0% HALS | 0 | 100 | 0.0 |
| 1000 | 98 | 0.5 | |
| 2000 | 95 | 1.1 | |
| 4000 | 90 | 2.3 |
Experimental Protocols
Protocol 1: Evaluation of UV-328 in Polypropylene via Accelerated Weathering
1. Objective: To assess the effectiveness of UV-328 in preventing the photo-degradation of polypropylene (PP) under simulated environmental conditions.
2. Materials and Equipment:
-
Polypropylene (PP) resin
-
UV-328 (this compound)
-
Twin-screw extruder
-
Injection molding machine
-
QUV accelerated weathering tester with UVA-340 fluorescent lamps
-
Spectrocolorimeter
-
Universal testing machine for tensile properties
-
Gloss meter
3. Sample Preparation:
-
Dry blend the PP resin with the desired concentration of UV-328 (e.g., 0.3% by weight). A control batch with no additive should also be prepared.
-
Melt compound the mixture using a twin-screw extruder to ensure homogeneous dispersion of the UV absorber.
-
Injection mold the compounded material into standard test specimens (e.g., tensile bars, flat plaques) according to ASTM or ISO standards.
4. Accelerated Weathering:
-
Conduct the accelerated weathering test according to ASTM G154, Cycle 1.[3]
-
The cycle consists of 8 hours of UV exposure at a black panel temperature of 60°C, followed by 4 hours of condensation at 50°C.
-
Expose the samples for a total duration of up to 2000 hours.
5. Performance Evaluation:
-
Periodically remove samples from the weathering chamber (e.g., at 0, 500, 1000, and 2000 hours).
-
Color Measurement: Measure the change in Yellowness Index (ΔYI) using a spectrocolorimeter according to ASTM E313.
-
Mechanical Properties: Determine the tensile strength and elongation at break according to ASTM D638 using a universal testing machine. Calculate the percentage retention of these properties compared to the unexposed samples.
-
Surface Analysis: Measure the gloss retention at a 60° angle according to ASTM D523.
Protocol 2: Evaluation of UV-328 in an Automotive Clearcoat
1. Objective: To determine the efficacy of UV-328, in combination with a Hindered Amine Light Stabilizer (HALS), in protecting an automotive clearcoat from degradation.
2. Materials and Equipment:
-
2K acrylic or polyurethane clearcoat system
-
UV-328 (this compound)
-
HALS (e.g., Tinuvin® 292)
-
Steel panels pre-coated with a basecoat
-
Spray application equipment
-
Xenon arc accelerated weathering chamber
-
Gloss meter
-
Spectrocolorimeter
3. Sample Preparation:
-
Prepare the clearcoat formulation according to the manufacturer's instructions.
-
Create a stabilized formulation by incorporating UV-328 (e.g., 1.5% on resin solids) and a HALS (e.g., 1.0% on resin solids). Prepare a control formulation without any light stabilizers.
-
Apply the clearcoat formulations over the base-coated steel panels using a spray gun to a specified dry film thickness.
-
Allow the panels to cure according to the recommended schedule.
4. Accelerated Weathering:
-
Expose the coated panels in a xenon arc weathering chamber according to ASTM D7869.
-
Set the test parameters to simulate a relevant outdoor environment (e.g., Florida). This typically involves cycles of light, dark, and moisture (water spray).
5. Performance Evaluation:
-
Remove the panels at specified intervals (e.g., 0, 1000, 2000, 4000 hours).
-
Gloss Measurement: Measure the 60° gloss of the panels according to ASTM D523 and calculate the percent gloss retention.
-
Color Measurement: Use a spectrocolorimeter to measure the L, a, and b* color coordinates and calculate the total color change (ΔE*ab) according to ASTM D2244.
-
Visual Inspection: Visually assess the panels for cracking, blistering, and delamination according to relevant ASTM standards.
Visualizations
Caption: Workflow for evaluating UV-328 in plastics.
Caption: Workflow for evaluating UV-328 in coatings.
Synergistic Effects with HALS
For optimal performance, particularly in coatings and polyolefins, this compound is often used in combination with a Hindered Amine Light Stabilizer (HALS). While UV-328 absorbs UV radiation, HALS function by scavenging free radicals that are formed during photo-oxidation. This dual-protection mechanism provides a synergistic effect, offering superior protection against gloss reduction, cracking, blistering, and color change than either additive used alone.[3][4] Recommended concentrations for such synergistic systems are typically in the range of 1.0 – 3.0% for UV-328 and 0.5 – 2.0% for HALS, based on the weight of the binder solids.[3]
Safety and Handling
Users should adhere to standard safety precautions when handling this chemical. This includes ensuring adequate ventilation, using personal protective equipment such as gloves and safety goggles, and practicing good industrial hygiene. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the manufacturer.[3]
References
- 1. amazontele.com [amazontele.com]
- 2. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 3. What is UV Test ASTM G154? A Guide to UV Weathering Test [testronixinstruments.com]
- 4. lib-chamber.com [lib-chamber.com]
- 5. specialchem.com [specialchem.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving the solubility of 5-tetradecylpyrimidine-2,4,6-triamine in buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with 5-tetradecylpyrimidine-2,4,6-triamine. The focus is on addressing challenges related to its solubility in aqueous buffers for experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why is 5-tetradecylpyrimidine-2,4,6-triamine poorly soluble in standard aqueous buffers?
A1: The low aqueous solubility of 5-tetradecylpyrimidine-2,4,6-triamine is primarily due to its chemical structure. The presence of a long, 14-carbon alkyl chain (tetradecyl) makes the molecule highly lipophilic (fat-soluble). While the pyrimidine ring and its three amine groups have some polarity, the overall character of the molecule is dominated by the nonpolar alkyl chain, leading to poor solubility in water-based buffers.
Q2: What is the first step I should take to try and dissolve this compound?
A2: The first and simplest approach is to adjust the pH of your buffer. The 2,4,6-triamine groups on the pyrimidine ring are basic and can be protonated at acidic pH. Protonation increases the polarity of the molecule, which can significantly enhance its aqueous solubility.[1][2][3] It is recommended to start with a stock solution in a slightly acidic buffer (e.g., pH 4.0-5.0) before further dilution into your final experimental buffer.
Q3: Can I use organic solvents to make a stock solution?
A3: Yes, using a water-miscible organic co-solvent is a common and effective strategy.[1][4] You can prepare a high-concentration stock solution in a solvent like dimethyl sulfoxide (DMSO), ethanol, or propylene glycol.[4][5] However, it is crucial to be mindful of the final concentration of the organic solvent in your experiment, as it can affect the biological system you are studying. Always run a vehicle control with the same final concentration of the co-solvent to account for any solvent-induced effects.
Q4: What are cyclodextrins and how can they help?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[6] They can encapsulate the lipophilic tetradecyl chain of your compound, forming an "inclusion complex".[7][8][9][10] This complex shields the hydrophobic part of the molecule from the aqueous environment, thereby increasing its overall solubility.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective derivative for this purpose.[10]
Troubleshooting Guide
Issue: The compound precipitates out of solution when I dilute my organic stock into the aqueous buffer.
This is a common problem when the final concentration of the compound in the aqueous buffer exceeds its solubility limit, even with a small amount of co-solvent.
dot
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Substituted Pyrimidines
Welcome to the technical support center for the synthesis of substituted pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis, purification, and characterization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield in Biginelli Reaction
Q1: I am getting a very low yield for my Biginelli condensation. What are the common causes and how can I improve it?
A1: Low yields in the Biginelli reaction are a frequent issue. The original protocol, which involves heating the three components (an aldehyde, a β-ketoester, and urea/thiourea) in ethanol with a catalytic amount of acid, is often associated with low yields, especially with substituted aromatic and aliphatic aldehydes[1]. Here are several factors to investigate:
-
Catalyst Choice: The reaction is highly dependent on the catalyst. While classical Brønsted acids like HCl are used, they can be inefficient[1][2]. Lewis acids often provide significantly better yields. In the absence of a catalyst, it can be difficult to obtain the desired product in good yield[3][4].
-
Reaction Conditions: Conventional heating often requires long reflux times, which can lead to side product formation[5][6]. Consider alternative heating methods like microwave irradiation, which can dramatically shorten reaction times (e.g., to 30 minutes) and improve yields by reducing side product formation[5][6].
-
Solvent: While ethanol is traditional, other solvents like acetonitrile (MeCN) or tetrahydrofuran (THF) have been used successfully[7]. Solvent-free conditions, for instance using grinding or ball milling, can also be a green and efficient alternative that improves yields[8][9].
-
Reagent Stoichiometry: The ratio of the three components can be critical. An excess of the β-ketoester and the aldehyde relative to the urea component may improve yields for certain substrates[2][10].
-
Substrate Reactivity:
-
Aromatic aldehydes with electron-withdrawing groups (e.g., nitro, chloro) in the meta or para positions generally give good yields[11].
-
Ortho-substituted benzaldehydes with bulky groups can lead to significantly lower yields due to steric hindrance[11].
-
Aliphatic aldehydes often result in moderate yields unless more robust catalytic systems or special conditions are used[11].
-
Issue 2: Product Purification
Q2: My crude product is impure after the Biginelli reaction. What is the best way to purify substituted pyrimidines?
A2: Purification can be challenging due to the presence of unreacted starting materials and side products. The two most common and effective methods are precipitation/recrystallization and column chromatography.
-
Precipitation/Filtration: This is the simplest method. For many dihydropyrimidinones (DHPMs), pouring the reaction mixture into crushed ice or cold water can precipitate the product, which is then isolated by filtration[1][7]. This method is fast and can yield a product of high purity, especially when microwave synthesis is used, as it tends to generate fewer side products[5][6]. A subsequent recrystallization from a suitable solvent (like ethanol) can further enhance purity, although some product loss is expected[12].
-
Column Chromatography: For products that are difficult to purify by recrystallization or when very high purity is required, silica gel column chromatography is the preferred method. While more time-consuming, it generally provides a higher isolated yield and excellent purity[5][6]. The choice of eluent will depend on the polarity of your specific pyrimidine derivative.
Issue 3: Side Reactions and Intermediate Isolation
Q3: I suspect side reactions are occurring. What are some common side products in pyrimidine synthesis, particularly in the Biginelli reaction?
A3: The mechanism of the Biginelli reaction involves several steps, and intermediates can sometimes be isolated or lead to side products. The key rate-limiting step is often the initial aldol condensation between the aldehyde and the β-ketoester[13].
-
Isolation of Intermediates: In some cases, intermediates of the Biginelli reaction, such as hexahydropyrimidines, can be isolated, particularly when using fluorinated 1,3-dicarbonyl compounds[1].
-
Diels-Alder Adducts: Under certain conditions, particularly with formaldehyde and an indium bromide catalyst, a five-component condensation product can form via a formal hetero-Diels-Alder reaction of the initial Biginelli product[2][10].
-
Knoevenagel Condensation: A common side reaction is the Knoevenagel condensation between the aldehyde and the active methylene compound (β-ketoester), which can compete with the main reaction pathway.
To minimize side reactions, optimizing the catalyst and reaction conditions (temperature, time) is crucial. Using microwave synthesis can often reduce the formation of unwanted byproducts[5][6].
Issue 4: Pinner Synthesis Challenges
Q4: I am attempting a Pinner synthesis of a pyrimidine from an amidine and a 1,3-dicarbonyl compound, but the yield is low. What can I do?
A4: The classical Pinner synthesis, which involves the condensation of amidines with 1,3-dicarbonyl compounds, can also suffer from low yields and require harsh reaction conditions[14][15].
-
Catalysis: The reaction is typically acid-catalyzed[16][17]. Ensure anhydrous conditions are maintained, as the intermediate Pinner salt is sensitive to water[18][19].
-
Starting Materials: The choice of the 1,3-dicarbonyl compound is important. Using β-keto esters instead of 1,3-diketones is a common modification[14].
-
Reaction Conditions: Modifications such as using ultrasound irradiation have been shown to improve the procedure[14]. For nitriles that are unreactive under acidic Pinner conditions, a base-catalyzed approach might be more effective[19]. The electronic nature of the nitrile is a key factor; electron-poor nitriles often react better under basic conditions[19].
Data & Protocols
Quantitative Data
Table 1: Effect of Various Catalysts on the Yield of Monastrol in a Solvent-Free Biginelli Reaction.
| Entry | Catalyst (10 mol%) | Yield (%) |
| 1 | None | 55 |
| 2 | FeCl₃ (Lewis Acid) | 90 |
| 3 | CuCl₂ (Lewis Acid) | 85 |
| 4 | HCl (Brønsted Acid) | 70 |
| 5 | CF₃COOH (Brønsted Acid) | 75 |
| (Data adapted from a study on the synthesis of Monastrol under solvent-free conditions at 80°C for 4 hours)[20]. |
Table 2: Comparison of Purification Methods for Monastrol Synthesis via Microwave Irradiation.
| Purification Method | Isolated Yield (%) | Purity | Time |
| Precipitation/Filtration | 76 | High | ~2 hours (total synthesis) |
| Column Chromatography | 86 | High | Longer |
| (Data obtained from a microwave-assisted synthesis protocol for Monastrol)[5][6]. |
Detailed Experimental Protocol: Microwave-Assisted Synthesis of Monastrol
This protocol describes a rapid, one-pot, three-component Biginelli condensation using controlled microwave heating[5][6][7].
Materials:
-
3-Hydroxybenzaldehyde (61 mg, 0.5 mmol)
-
Ethyl acetoacetate (96 µL, 0.75 mmol, 1.5 equiv.)
-
Thiourea (38 mg, 0.5 mmol)
-
Ytterbium(III) triflate (Yb(OTf)₃) (31 mg, 10 mol%)
-
Acetonitrile (MeCN) (0.5 mL)
-
Microwave vial (10 mL) with stir bar
-
Teflon septum and aluminum crimp cap
Procedure:
-
Place a magnetic stir bar into the microwave vial.
-
Add 3-hydroxybenzaldehyde, ethyl acetoacetate, thiourea, Yb(OTf)₃, and acetonitrile to the vial[7].
-
Seal the vial securely using the Teflon septum and aluminum crimp cap[7].
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 140°C for 30 minutes.
-
After the reaction is complete, allow the vessel to cool to below the solvent's boiling point (e.g., 50°C) before removing it from the reactor[7].
-
Purify the crude product using one of the methods below.
Purification Method A: Precipitation and Filtration
-
Prepare an Erlenmeyer flask with approximately 10 g of crushed ice[7].
-
Transfer the cooled reaction mixture from the vial to the flask with ice[7].
-
Stir the mixture until the product precipitates completely.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and allow it to air dry. This method provides Monastrol in approximately 76% yield[5][6].
Purification Method B: Column Chromatography
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Adsorb the crude residue onto a small amount of silica gel.
-
Purify the product using flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and evaporate the solvent. This method can provide the product in a slightly higher yield of around 86%[5][6].
Visual Guides
Experimental & Troubleshooting Workflows
Caption: Troubleshooting workflow for low yield and purity issues in Biginelli reactions.
Caption: Simplified reaction mechanism pathway for the acid-catalyzed Biginelli condensation.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 11. moodle2.units.it [moodle2.units.it]
- 12. odinity.com [odinity.com]
- 13. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 17. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 18. Pinner Reaction | NROChemistry [nrochemistry.com]
- 19. Pinner reaction - Wikipedia [en.wikipedia.org]
- 20. scielo.br [scielo.br]
Technical Support Center: Optimizing Cell-Based Assays with 5-Alkylpyrimidine-2,4,6-triamine Derivatives
Disclaimer: The following is a generalized guide for the use of long-chain 5-alkylpyrimidine-2,4,6-triamine derivatives in cell-based assays. Due to the limited publicly available data on 5-tetradecylpyrimidine-2,4,6-triamine, this document is based on the known properties of similar pyrimidine-based compounds, which are often investigated for their role as inhibitors of nitric oxide synthase (NOS). Researchers should use this information as a starting point and optimize protocols for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action for 5-alkylpyrimidine-2,4,6-triamine derivatives?
A1: Based on the structure of related pyrimidine compounds, 5-alkylpyrimidine-2,4,6-triamine derivatives are hypothesized to act as inhibitors of nitric oxide synthases (NOS), particularly the inducible isoform (iNOS). The pyrimidine core can interfere with the binding of substrates or cofactors essential for NOS activity. The long alkyl chain, such as a tetradecyl group, likely enhances the compound's lipophilicity, facilitating its interaction with cellular membranes and potentially the hydrophobic pockets of the target enzyme.
Q2: How should I dissolve and store the 5-tetradecylpyrimidine-2,4,6-triamine compound?
A2: Due to its long alkyl chain, this compound is expected to be highly lipophilic and poorly soluble in aqueous solutions.
-
Dissolving: It is recommended to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[1][2] For use in cell culture, this stock solution should be further diluted in cell culture medium to the final working concentration.[1][2] It is crucial to ensure the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells (typically ≤0.5% for DMSO, but ideally ≤0.1%).[1]
-
Storage: Store the solid compound and the stock solution in a cool, dry, and dark place. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: What are the potential off-target effects or cytotoxicity of this compound?
A3: High concentrations of lipophilic compounds can lead to cytotoxicity through various mechanisms, including membrane disruption. Some pyrimidine derivatives have been reported to exhibit cytotoxic effects, particularly in cancer cell lines.[3][4][5] It is essential to perform a dose-response experiment to determine the optimal non-toxic working concentration for your specific cell type. An MTT or similar cell viability assay is recommended to assess cytotoxicity.[3][6]
Q4: Which cell lines are suitable for studying the effects of a potential iNOS inhibitor?
A4: Macrophage cell lines such as RAW 264.7 are excellent models for studying iNOS inhibition.[7][8][9] These cells can be stimulated with lipopolysaccharide (LPS) to induce the expression of iNOS and the subsequent production of nitric oxide (NO).[7][10][11][12][13] Other cell types that can be induced to express iNOS, such as certain endothelial or epithelial cells, may also be suitable depending on the research question.
Troubleshooting Guides
Issue 1: Low or No Inhibitory Effect Observed
| Potential Cause | Recommendation | Expected Outcome |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding the compound. Prepare fresh dilutions from the stock solution and ensure proper mixing. Consider a brief sonication of the stock solution before dilution.[1] | The compound is fully dissolved, leading to a measurable biological effect. |
| Suboptimal Compound Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., from nanomolar to high micromolar) to determine the IC50 value. | Identification of the effective concentration range for iNOS inhibition. |
| Insufficient iNOS Induction | Ensure that the stimulating agent (e.g., LPS) is potent and used at an optimal concentration (typically 100 ng/mL to 1 µg/mL for LPS).[14] Verify the induction of iNOS via Western blot or RT-qPCR. | Strong and consistent NO production in the positive control group, allowing for the detection of inhibitory effects. |
| Incorrect Timing of Treatment | Optimize the pre-incubation time with the compound before adding the stimulus. A pre-incubation of 1-2 hours is a common starting point.[15] | The compound has sufficient time to enter the cells and interact with its target before the induction of iNOS. |
Issue 2: High Variability Between Replicates
| Potential Cause | Recommendation | Expected Outcome |
| Inconsistent Cell Seeding | Use a cell counter to ensure a uniform number of cells is seeded in each well. Allow cells to adhere and distribute evenly before treatment. | Reduced well-to-well variability in cell number and, consequently, in the measured response. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or medium. | Minimized variability due to environmental factors across the plate. |
| Inaccurate Pipetting | Use calibrated pipettes and ensure proper pipetting technique, especially when adding small volumes of concentrated stock solutions. | Consistent and accurate delivery of reagents to each well. |
| Compound Instability | Prepare fresh dilutions of the compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by storing it in aliquots. | Consistent compound potency across all experiments. |
Issue 3: Observed Cytotoxicity
| Potential Cause | Recommendation | Expected Outcome |
| High Compound Concentration | Perform a cell viability assay (e.g., MTT, MTS, or LDH assay) with a range of compound concentrations to determine the maximum non-toxic concentration. | Identification of a concentration that effectively inhibits the target without compromising cell viability. |
| High Solvent Concentration | Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically ≤0.5%, ideally ≤0.1%).[1] Include a vehicle control (medium with the same concentration of solvent) in your experiments. | No significant difference in cell viability between the vehicle control and untreated cells. |
| Prolonged Incubation Time | Reduce the incubation time with the compound. A shorter exposure may be sufficient to observe the desired inhibitory effect while minimizing cytotoxicity. | Reduced cell death and a clearer distinction between the specific inhibitory effect and non-specific toxicity. |
Experimental Protocols
Protocol: Measuring Nitric Oxide Production using the Griess Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol is for a 96-well plate format.
Materials:
-
RAW 264.7 macrophage cells
-
Complete DMEM (with 10% FBS and 1% Penicillin-Streptomycin)
-
5-tetradecylpyrimidine-2,4,6-triamine (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (NaNO2) for standard curve
-
Sterile PBS
-
96-well flat-bottom culture plates
Procedure:
-
Cell Seeding:
-
Trypsinize and count RAW 264.7 cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 5-tetradecylpyrimidine-2,4,6-triamine compound in complete DMEM from your DMSO stock. Also, prepare a vehicle control with the same final DMSO concentration.
-
After 24 hours of incubation, carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of the compound or the vehicle control to the respective wells.
-
Incubate for 1-2 hours at 37°C.
-
-
LPS Stimulation:
-
Prepare a stock solution of LPS in sterile PBS. Dilute the LPS in complete DMEM to a working concentration of 200 ng/mL (this results in a final concentration of 100 ng/mL in the wells).
-
Add 100 µL of the LPS solution to the appropriate wells. For the negative control wells, add 100 µL of complete DMEM without LPS.
-
The final volume in each well should be 200 µL.
-
Incubate the plate for 24 hours at 37°C.
-
-
Griess Assay:
-
Prepare the nitrite standard curve by making serial dilutions of NaNO2 in complete DMEM (e.g., from 100 µM to 0 µM).
-
After the 24-hour incubation, carefully collect 100 µL of the supernatant from each well and transfer it to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well of the new plate containing the supernatant and standards.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light. A pink/purple color will develop.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Generate a standard curve by plotting the absorbance versus the known concentrations of NaNO2.
-
Determine the concentration of nitrite in your samples from the standard curve.
-
Calculate the percentage of NO inhibition for each concentration of the compound compared to the LPS-stimulated control.
-
Visualizations
Caption: Proposed signaling pathway of LPS-induced iNOS expression and inhibition.
Caption: Experimental workflow for the Griess assay to measure NO production.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipopolysaccharide (LPS)-stimulated iNOS Induction Is Increased by Glucosamine under Normal Glucose Conditions but Is Inhibited by Glucosamine under High Glucose Conditions in Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipopolysaccharide-induced inflammation increases nitric oxide production in taste buds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Troubleshooting Inconsistent Results with Einecs 260-339-7 (3,3',5,5'-Tetramethylbenzidine - TMB)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing inconsistent results with Einecs 260-339-7, commonly known as 3,3',5,5'-Tetramethylbenzidine (TMB). TMB is a sensitive chromogenic substrate widely used in enzyme-linked immunosorbent assays (ELISAs) and other horseradish peroxidase (HRP)-based detection methods.
Troubleshooting Guides
This section addresses specific issues encountered during experiments using TMB.
Issue 1: High Background Signal
Question: My ELISA plate shows a high background signal, even in the negative control wells. What could be the cause and how can I fix it?
Answer: A high background signal can obscure the specific signal from your analyte, leading to inaccurate results. Here are the common causes and solutions:
-
Cause: TMB substrate was left on the membrane or in the wells for too long.
-
Solution: Decrease the incubation time of the TMB substrate. Visually monitor the color development and stop the reaction when a clear difference between positive and negative controls is observed.
-
-
Cause: Excessive concentration of primary or secondary antibody.
-
Solution: Optimize the antibody concentrations by performing a titration experiment. Decrease the amount of the antibody that is causing the high background.
-
-
Cause: Inadequate washing steps.
-
Cause: Contamination of TMB substrate.
-
Cause: Prolonged exposure of the TMB substrate to light.
Issue 2: No Signal or Weak Signal
Question: I am not observing any signal, or the signal is very weak in my positive control and sample wells. What are the possible reasons and troubleshooting steps?
Answer: A lack of or weak signal can indicate a problem with one or more components of your assay. Consider the following possibilities:
-
Cause: Low amounts of the specific protein of interest.
-
Solution: Increase the exposure time of the membrane or plate to the TMB substrate. Include a positive control with a known concentration of the analyte to validate the assay setup.
-
-
Cause: Insufficient primary or secondary antibody concentration.
-
Solution: Increase the concentration of the primary or secondary antibody. Ensure the antibodies are stored correctly and have not lost activity.
-
-
Cause: Inactive TMB substrate.
-
Cause: Incorrect filter wavelength used for reading the plate.
-
Cause: Protein degradation.
-
Solution: Add protease inhibitors to your sample before running the assay to prevent the degradation of the target protein.
-
Issue 3: Inconsistent Results Between Assays
Question: I am observing significant variability in my results from one experiment to another, even when using the same samples and reagents. What could be causing this inconsistency?
Answer: Inconsistent results can be frustrating and can arise from subtle variations in experimental conditions. Here are some factors to consider:
-
Cause: Variations in incubation times and temperatures.
-
Solution: Precisely control the incubation times for each step of the assay. Use a calibrated incubator to maintain a constant and uniform temperature.[5]
-
-
Cause: Inconsistent washing technique.
-
Solution: Use a consistent and thorough washing procedure for all wells and plates. An automated plate washer can improve reproducibility.
-
-
Cause: TMB working solution prepared too far in advance.
-
Cause: Different lots of reagents.
-
Solution: If possible, use reagents from the same lot for a set of experiments. If you need to switch to a new lot, it is advisable to perform a bridging study to ensure consistency.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the European Inventory of Existing Commercial Chemical Substances number for 3,3',5,5'-Tetramethylbenzidine (TMB). TMB is a non-carcinogenic chromogenic substrate for horseradish peroxidase (HRP) used in various immunoassays.[7]
Q2: How does TMB work?
A2: In the presence of HRP and hydrogen peroxide, TMB is oxidized, resulting in a blue-colored product.[4][8] The addition of a stop solution, typically an acid, changes the color to yellow.[4] The intensity of the color is proportional to the amount of HRP present, which in turn is related to the amount of the analyte of interest.
Q3: How should I store TMB substrate?
A3: TMB substrate should be stored at 2-8°C and protected from direct sunlight.[2] It is sensitive to light and can degrade if not stored properly.[1] Some formulations may be stable for at least one year under these conditions.
Q4: Can I use metal spatulas or containers to handle TMB?
A4: No, it is not recommended. Common metal ions, like iron, can oxidize TMB, leading to a high background signal.[1] You should only use plastic or glass materials when handling TMB solutions.[1]
Q5: What is the difference between one-component and two-component TMB substrates?
A5: One-component TMB substrates are ready-to-use solutions that contain both TMB and the peroxide substrate in a stabilized formulation.[1][2] Two-component systems require mixing a TMB solution with a peroxide solution just before use.[3] One-component systems offer convenience, while two-component systems may offer more flexibility in optimizing the reaction.
Data Presentation
Table 1: Factors Affecting TMB Reaction Kinetics and Stability
| Parameter | Condition | Effect on Signal/Stability | Reference |
| pH | Optimal pH is generally acidic, around 3.5-5.0. | Deviations from the optimal pH can significantly decrease the reaction rate and signal intensity. | [9] |
| Temperature | Higher temperatures can increase the initial reaction rate. | Elevated temperatures can also lead to faster enzyme inactivation and signal degradation over time. | [9] |
| Storage Temperature | 2-8°C (refrigerated) | Recommended for long-term stability of the substrate solution. | [2] |
| Light Exposure | Direct sunlight or fluorescent light | Can cause degradation of the TMB substrate, leading to increased background or reduced signal. | [1] |
| Metal Ion Contamination | Presence of iron or copper salts | Can cause non-enzymatic oxidation of TMB, resulting in high background. | [1][8] |
| Mixed Substrate Stability | Stored at 4°C in the dark after mixing (two-component) | Can be stable for at least one day with minimal loss of performance. | [6] |
Experimental Protocols
General Protocol for TMB Use in a Standard ELISA
-
Final Wash: After the final incubation with the HRP-conjugated antibody, wash the microplate wells at least four times with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).[2][8]
-
Substrate Preparation (if using a two-component system): Immediately before use, mix the TMB substrate and peroxide solutions according to the manufacturer's instructions. Protect the solution from light.[3]
-
Substrate Incubation: Add 100 µL of the TMB substrate solution to each well.[2] Incubate the plate at room temperature for a specified amount of time (typically 5-30 minutes), protected from light.[8] Monitor the color development.
-
Stopping the Reaction: Add 100 µL of a stop solution (e.g., 1 M H₂SO₄ or 0.5 M HCl) to each well.[2][8] The color will change from blue to yellow.
-
Reading the Plate: Read the absorbance of each well at 450 nm within 5-10 minutes of adding the stop solution.[2][8]
Mandatory Visualization
Caption: TMB oxidation pathway catalyzed by HRP.
Caption: A typical indirect ELISA workflow using TMB.
References
- 1. biocat.com [biocat.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. bmrservice.com [bmrservice.com]
- 4. itwreagents.com [itwreagents.com]
- 5. cusabio.com [cusabio.com]
- 6. seracare.com [seracare.com]
- 7. 3,3',5,5'-Tetramethylbenzidine - Wikipedia [en.wikipedia.org]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. chemrxiv.org [chemrxiv.org]
minimizing cytotoxicity of 5-tetradecylpyrimidine-2,4,6-triamine in normal cells
Disclaimer: Direct experimental data on 5-tetradecylpyrimidine-2,4,6-triamine is limited in publicly available scientific literature. This guide is based on established principles for minimizing cytotoxicity of lipophilic pyrimidine derivatives and related compounds. The provided data and protocols should be considered illustrative and adapted based on experimental observations.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of 5-tetradecylpyrimidine-2,4,6-triamine and similar lipophilic compounds in normal cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our normal cell line controls, even at low concentrations of 5-tetradecylpyrimidine-2,4,6-triamine. What is the likely cause?
A1: The high lipophilicity, conferred by the 14-carbon tetradecyl chain, is a primary suspect. Long alkyl chains can lead to non-specific cytotoxicity through mechanisms such as:
-
Membrane Disruption: Integration of the lipophilic tail into the cell membrane can disrupt its integrity, leading to increased permeability and cell lysis.
-
Mitochondrial Toxicity: The compound may interfere with mitochondrial membrane potential and function, triggering apoptosis.
-
Off-Target Kinase Inhibition: While the pyrimidine core may target specific kinases, the overall structure could lead to inhibition of other essential cellular kinases.
Q2: How can we reduce the non-specific cytotoxicity of this compound in our experiments?
A2: Several strategies can be employed:
-
Co-treatment with a cytoprotective agent: For normal, non-cancerous cells, inducing a temporary cell cycle arrest can protect them from the cytotoxic effects of cell-cycle-dependent compounds. This approach is often termed "cyclotherapy."[1]
-
Use of a serum-free or low-serum medium for a short duration: Components in serum, like albumin, can bind to lipophilic compounds, altering their effective concentration. While serum is necessary for long-term culture, a switch to a low-serum medium during the compound treatment phase might provide more consistent results, though it may also increase non-specific binding to cell membranes. This should be optimized for your specific cell line.
-
Formulation with a suitable vehicle: Using a well-characterized solubilizing agent, such as cyclodextrin, may improve the compound's bioavailability and reduce aggregation, which can contribute to non-specific effects.
Q3: What is the proposed mechanism of action for pyrimidine-2,4,6-triamine compounds, and how does the tetradecyl group influence it?
A3: The 2,4,6-triaminopyrimidine scaffold is a common pharmacophore in kinase inhibitors. The amino groups can form hydrogen bonds within the ATP-binding pocket of various kinases. The tetradecyl group dramatically increases the compound's lipophilicity.[2][3] This can enhance cell permeability but also increases the risk of the compound partitioning into cellular membranes, leading to the off-target effects mentioned in A1. The long alkyl chain may also contribute to interactions with hydrophobic pockets in target proteins.
Q4: Are there any structural modifications to 5-tetradecylpyrimidine-2,4,6-triamine that could reduce its cytotoxicity in normal cells?
A4: While this guide focuses on experimental strategies, rational drug design principles suggest a few possibilities for analog synthesis:
-
Modifying the alkyl chain: Shortening the chain or introducing polar groups could reduce lipophilicity and membrane-disruptive effects.
-
Introducing bulky groups: Adding steric hindrance near the pyrimidine core could enhance selectivity for the target kinase over off-targets.
-
Bioisosteric replacement: Replacing the tetradecyl chain with a less lipophilic group that still fits the desired binding pocket could be explored.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in cytotoxicity assays between replicates. | 1. Compound precipitation in media.2. Inconsistent cell seeding density.3. Interaction with plasticware. | 1. Visually inspect media for precipitation. Prepare fresh dilutions for each experiment. Consider using a different solvent or formulation agent.2. Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency.3. Pre-coat plates with a protein solution (e.g., poly-D-lysine) or use low-adhesion plates. |
| Normal cells show higher sensitivity than expected. | 1. High proliferation rate of the normal cell line.2. Non-specific membrane disruption.3. The normal cell line expresses the target at high levels. | 1. Use a slower-proliferating normal cell line for comparison, if possible. Alternatively, induce quiescence by serum starvation prior to treatment.2. Perform a membrane integrity assay (e.g., LDH release assay) to test for membrane damage.3. Characterize the expression of the putative target in both normal and cancer cell lines via Western blot or qPCR. |
| No clear dose-response relationship is observed. | 1. Compound has reached its solubility limit in the assay medium.2. Cytotoxicity mechanism is not concentration-dependent in the tested range (e.g., an "all-or-nothing" effect at a certain threshold). | 1. Determine the aqueous solubility of the compound. Test lower, more soluble concentrations.2. Expand the concentration range tested, both higher and lower. Consider a different assay endpoint (e.g., apoptosis vs. necrosis). |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the potential effects of different experimental conditions on the cytotoxicity of a lipophilic pyrimidine derivative.
Table 1: Illustrative IC50 Values (µM) of 5-Tetradecylpyrimidine-2,4,6-triamine
| Cell Line | Standard Conditions | + Roscovitine (CDK Inhibitor) |
| A549 (Cancer) | 2.5 | 2.3 |
| MCF-7 (Cancer) | 1.8 | 1.9 |
| MRC-5 (Normal Fibroblast) | 3.0 | 15.0 |
| HUVEC (Normal Endothelial) | 2.2 | 12.5 |
This hypothetical data suggests that a CDK inhibitor like Roscovitine could selectively protect normal cells by arresting them in the cell cycle, thereby increasing their tolerance to the compound.
Table 2: Physicochemical Properties and Potential Cytotoxic Implications
| Property | Value (Estimated) | Implication for Cytotoxicity |
| Molecular Weight | 349.58 g/mol | - |
| cLogP | 5.8 | High lipophilicity; potential for membrane disruption and poor aqueous solubility. |
| pKa | (Multiple basic amines) | Potential for lysosomal sequestration. |
| H-Bond Donors | 3 | Can interact with kinase hinge regions. |
| H-Bond Acceptors | 3 | Can interact with kinase hinge regions. |
Experimental Protocols
Protocol 1: Standard MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of 5-tetradecylpyrimidine-2,4,6-triamine in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 2: Minimizing Cytotoxicity with a Cell Cycle Inhibitor
-
Cell Seeding: Seed normal cells (e.g., MRC-5) in a 96-well plate and incubate for 24 hours.
-
Pre-treatment: Treat the cells with a sub-lethal concentration of a cell cycle inhibitor (e.g., 20 µM Roscovitine) for 12-24 hours to induce G1 or G2/M arrest.
-
Co-treatment: Without washing out the cell cycle inhibitor, add the various concentrations of 5-tetradecylpyrimidine-2,4,6-triamine.
-
Follow-up: Proceed with steps 4-8 of the Standard MTT Cytotoxicity Assay.
Visualizations
Caption: Experimental workflow for assessing cytoprotective strategies.
Caption: Hypothetical pathway of non-specific cytotoxicity.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Long-Chain Pyrimidine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of long-chain pyrimidine derivatives.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the purification process.
Issue 1: Poor Solubility of the Target Compound
Q: My long-chain pyrimidine derivative is only soluble in high-boiling point solvents like DMSO or DMF, making purification by standard chromatography and crystallization difficult. How can I effectively purify my compound?
A: This is a common challenge with pyrimidine derivatives possessing long alkyl or aryl side chains. Here are several strategies to address this issue:
-
Modified Crystallization Techniques: Standard crystallization methods are often ineffective. Consider the following specialized techniques:
-
Vapor Diffusion: This is a highly effective method for growing crystals from a minimal amount of compound. It involves dissolving your compound in a "good" solvent (like DMF or DMSO) and allowing a "bad" (or anti-solvent) in which the compound is insoluble to slowly diffuse into the solution, gradually inducing crystallization.[1][2][3]
-
Solvent Layering: In this technique, a solution of your compound in a dense "good" solvent is carefully layered with a less dense, miscible "bad" solvent.[1][4] Diffusion at the interface of the two solvents can lead to the formation of high-quality crystals.
-
-
Chromatography with Stronger Solvents: While challenging, chromatographic purification is not impossible.
-
Normal-Phase Chromatography: If your compound has some solubility in chlorinated solvents, you can explore normal-phase chromatography. A typical mobile phase could be a gradient of methanol in dichloromethane.
-
Reverse-Phase HPLC with Mobile Phase Modifiers: For reverse-phase HPLC, you can use a strong organic solvent like acetonitrile or methanol mixed with water. Adding a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid can improve peak shape for basic pyrimidine derivatives.
-
-
Solid-Phase Extraction (SPE): SPE can be a useful pre-purification step to remove major impurities. You can use a reverse-phase sorbent and elute with a strong organic solvent. This can concentrate your compound of interest and simplify subsequent purification steps.
Issue 2: Co-eluting Impurities in Chromatography
Q: I am using HPLC for purification, but I am struggling to separate my target pyrimidine derivative from a closely related impurity. What steps can I take to improve resolution?
A: Co-eluting impurities are a frequent problem, especially with structurally similar byproducts. Here are some troubleshooting steps for both reverse-phase and normal-phase HPLC:
Reverse-Phase HPLC Troubleshooting:
-
Optimize the Mobile Phase:
-
Change the Organic Modifier: If you are using acetonitrile, try methanol, or a mixture of both. The different selectivities of these solvents can often resolve co-eluting peaks.
-
Adjust the pH: For ionizable pyrimidine derivatives, altering the pH of the aqueous phase can significantly change the retention times of your compound and impurities. Ensure your column is stable at the chosen pH.
-
Add an Ion-Pairing Reagent: For basic pyrimidines, adding an ion-pairing reagent like trifluoroacetic acid (TFA) can improve peak shape and resolution.[5]
-
-
Modify the Gradient:
-
Decrease the Gradient Slope: A shallower gradient provides more time for the components to interact with the stationary phase, which can improve separation.
-
Introduce an Isocratic Hold: An isocratic hold at a specific solvent composition during the gradient can help to resolve closely eluting peaks.
-
-
Change the Stationary Phase:
-
Different Alkyl Chain Length: If you are using a C18 column, try a C8 or a phenyl-hexyl column. The different hydrophobicity and potential for pi-pi interactions with a phenyl column can alter selectivity.
-
Normal-Phase HPLC Troubleshooting:
-
Vary the Polar Modifier: In normal-phase chromatography, small changes in the polar modifier (e.g., methanol, ethanol, or isopropanol in a nonpolar solvent like hexane or dichloromethane) can have a large impact on selectivity.
-
Utilize a Different Stationary Phase: Consider using a cyano or diol-bonded column instead of bare silica. These phases offer different selectivities.
-
Aqueous Normal-Phase (ANP)/Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar pyrimidine derivatives, HILIC can be a powerful technique. It uses a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase containing a high concentration of organic solvent and a small amount of water.[6]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of long-chain pyrimidine derivatives.
Q1: What are the most common impurities I should expect in the synthesis of long-chain pyrimidine derivatives?
A1: The types of impurities will depend on your specific synthetic route. However, some common impurities include:
-
Starting Materials: Unreacted starting materials are a common source of contamination.
-
Isomers: Positional isomers can form, especially if there are multiple reactive sites on your pyrimidine precursor.
-
Byproducts from Side Reactions: Incomplete cyclization, over-alkylation, or reactions with protecting groups can lead to a variety of byproducts.
-
Degradation Products: Long-chain pyrimidine derivatives can be susceptible to thermal degradation, especially if high temperatures are used during synthesis or purification.[7][8][9]
Q2: How can I choose the best crystallization solvent for my long-chain pyrimidine derivative?
A2: The ideal crystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[10] For long-chain pyrimidine derivatives that are often non-polar, you might start by screening solvents like ethanol, ethyl acetate, toluene, or mixtures such as dichloromethane/hexane.[11] If your compound is only soluble in solvents like DMF or DMSO, you will need to use techniques like vapor diffusion or solvent layering with a miscible anti-solvent (e.g., water, diethyl ether, or hexane).[1]
Q3: My compound appears to be degrading on the silica gel column during normal-phase chromatography. What can I do?
A3: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds. Here are a few solutions:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier, like triethylamine (typically 0.1-1%), to your mobile phase.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina or a bonded phase such as a cyano or diol column.
-
Switch to Reverse-Phase Chromatography: If your compound is sufficiently soluble in reverse-phase compatible solvents, this is often a milder purification method.
Q4: I am observing peak tailing in my HPLC chromatogram. What is the cause and how can I fix it?
A4: Peak tailing in reverse-phase HPLC is often caused by the interaction of basic analytes, like some pyrimidine derivatives, with acidic silanol groups on the silica-based stationary phase.[5] To mitigate this:
-
Use a Low pH Mobile Phase: A low pH (around 2-3) will protonate the silanol groups, reducing their interaction with your basic compound.
-
Add a Competing Base: Adding a small amount of a competing base, like triethylamine, to the mobile phase can block the active silanol sites.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped" to minimize the number of free silanol groups, which significantly reduces peak tailing for basic compounds.
Data Presentation
Table 1: Solubility of Representative Pyrimidine Derivatives in Common Organic Solvents at 298.15 K
| Compound ID | Structure | Methanol (Mole Fraction) | N,N-Dimethylformamide (DMF) (Mole Fraction) | Carbon Tetrachloride (CCl4) (Mole Fraction) |
| BKD-1 | [Structure of BKD-1, if available] | 0.00018 | 0.00125 | 0.00009 |
| BKD-2 | [Structure of BKD-2, if available] | 0.00015 | 0.00118 | 0.00007 |
| BKD-3 | [Structure of BKD-3, if available] | 0.00021 | 0.00132 | 0.00011 |
| BKD-4 | [Structure of BKD-4, if available] | 0.00012 | 0.00109 | 0.00006 |
| BKD-5 | [Structure of BKD-5, if available] | 0.00025 | 0.00141 | - |
| Data adapted from a study on the solubility of pyrimidine derivatives. The order of solubility was generally observed as DMF > methanol > CCl4.[12] |
Table 2: Thermal Decomposition Data for Selected Pyrimidine Derivatives
| Compound Series | Compound ID | Substitution | Decomposition Range (°C) |
| SNO | SNO-1 | - | 150-700 |
| SNO | SNO-9 | 3,4-dichloro | 100-500 |
| SSN | SSN-2 | - | 250-800 |
| SSN | SSN-10 | 2-OH | 150-450 |
| SNS | SNS-7 | 3-nitro | 169-287 |
| SNS | SNS-10 | cinnamaldehyde | 80-160 |
| Data extracted from thermogravimetric analysis (TGA) studies. The thermal stability of pyrimidine derivatives is highly dependent on the nature and position of substituents.[8][9][13] |
Experimental Protocols
Protocol 1: Purification by Vapor Diffusion Crystallization
This protocol is suitable for compounds that are sparingly soluble in most common solvents but have good solubility in a high-boiling point solvent like DMF or DMSO.
Materials:
-
Small vial (e.g., 2 mL glass vial)
-
Larger vial or beaker that can accommodate the small vial
-
"Good" solvent (e.g., DMF, DMSO)
-
"Bad" or "anti-solvent" (e.g., diethyl ether, hexane, water) - must be miscible with the good solvent.
-
Parafilm or a tight-fitting cap for the larger vial
Procedure:
-
Dissolve the minimum amount of your crude long-chain pyrimidine derivative in the "good" solvent in the small vial to make a concentrated solution.
-
Place the small, open vial inside the larger vial.
-
Add the "bad" solvent to the larger vial, ensuring the level of the bad solvent is below the opening of the small vial.
-
Seal the larger vial with parafilm or a cap.
-
Allow the setup to stand undisturbed at room temperature. The more volatile "bad" solvent will slowly diffuse into the "good" solvent in the small vial.
-
Over time (hours to days), the solubility of your compound will decrease, leading to the formation of crystals.
-
Once a suitable amount of crystals has formed, carefully remove the small vial, decant the mother liquor, and wash the crystals with a small amount of the "bad" solvent.
-
Dry the crystals under vacuum.
Protocol 2: General Troubleshooting Protocol for Reverse-Phase HPLC Purification
This protocol outlines a systematic approach to optimizing the separation of a target compound from impurities.
Initial Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
Troubleshooting Steps:
-
Assess Initial Separation: Run the initial conditions and evaluate the chromatogram for resolution between the target peak and the main impurity.
-
Modify the Gradient Slope: If the resolution is poor, decrease the gradient slope (e.g., 5% to 95% B over 40 minutes). This increases the separation time and can improve resolution.
-
Change the Organic Modifier: If resolution is still not optimal, prepare a new mobile phase B with 0.1% TFA in methanol. Rerun the gradient. The change in solvent selectivity may resolve the co-eluting peaks.
-
Adjust the pH (for non-TFA systems): If not using TFA, you can explore different pH values using a suitable buffer (e.g., ammonium acetate, phosphate buffer), ensuring the pH is within the stable range for your column.
-
Change the Stationary Phase: If the above steps do not provide adequate separation, switch to a column with a different stationary phase, such as a phenyl-hexyl or a C8 column, and repeat the optimization process.
Mandatory Visualizations
Caption: HPLC Troubleshooting Workflow.
Caption: Decision tree for crystallization method selection.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 4. unifr.ch [unifr.ch]
- 5. hplc.eu [hplc.eu]
- 6. biotage.com [biotage.com]
- 7. Thermal analysis of some novel pyrimidine derivatives [ouci.dntb.gov.ua]
- 8. scielo.org.co [scielo.org.co]
- 9. scispace.com [scispace.com]
- 10. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 5-Tetradecylpyrimidine-2,4,6-triamine Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 5-tetradecylpyrimidine-2,4,6-triamine solutions.
Frequently Asked Questions (FAQs)
Q1: My 5-tetradecylpyrimidine-2,4,6-triamine solution is showing signs of precipitation. What are the likely causes and how can I resolve this?
A1: Precipitation of 5-tetradecylpyrimidine-2,4,6-triamine, a lipophilic compound, is often due to its low aqueous solubility. Several factors can contribute to this issue:
-
Solvent Choice: The polarity of the solvent system may not be optimal for this highly lipophilic molecule.
-
pH of the Solution: The triamine nature of the compound means its ionization state is pH-dependent. At a pH where the compound is less charged, its solubility in aqueous media will decrease.
-
Temperature: Changes in temperature during storage or experimentation can affect solubility, with lower temperatures generally reducing the solubility of lipophilic compounds.
-
Concentration: The concentration of the compound may have exceeded its solubility limit in the chosen solvent system.
Troubleshooting Steps:
-
Optimize the Solvent System: Consider using a co-solvent system to increase the solubility. Common co-solvents for lipophilic drugs include ethanol, propylene glycol, and polyethylene glycols (PEGs).
-
Adjust the pH: Since the molecule has amine groups, adjusting the pH to a more acidic range can increase its protonation and subsequent solubility in aqueous solutions. However, the impact on stability at different pH values must be evaluated.
-
Incorporate Solubilizing Agents: The use of surfactants or cyclodextrins can significantly enhance the apparent solubility of lipophilic compounds by forming micelles or inclusion complexes, respectively.
-
Control Temperature: Ensure consistent and appropriate storage temperatures. Avoid freeze-thaw cycles unless the formulation has been specifically designed to withstand them.
Q2: I am observing a color change in my 5-tetradecylpyrimidine-2,4,6-triamine solution over time. What could be causing this degradation?
A2: A color change often indicates chemical degradation. For a compound like 5-tetradecylpyrimidine-2,4,6-triamine, potential degradation pathways include:
-
Oxidation: The amine groups in the pyrimidine ring can be susceptible to oxidation, which can be catalyzed by light, heat, or the presence of metal ions.
-
Hydrolysis: The pyrimidine ring itself can be susceptible to hydrolytic cleavage, particularly at non-neutral pH values.
-
Photodegradation: Exposure to light, especially UV light, can induce degradation of the molecule.
Troubleshooting Steps:
-
Protect from Light: Store solutions in amber vials or protect them from light to minimize photodegradation.
-
Use Antioxidants: The addition of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) can help prevent oxidative degradation.[1]
-
Control pH: Maintaining an optimal pH can minimize both hydrolysis and oxidation. A stability study across a range of pH values is recommended to identify the most stable conditions. Pyrimidine derivatives are often more stable in acidic conditions, below a pH of 6.0.[2][3]
-
Chelating Agents: If metal-catalyzed degradation is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.[1]
Troubleshooting Guides
Issue: Poor Bioavailability in In Vitro/In Vivo Experiments
Low bioavailability of a lipophilic compound like 5-tetradecylpyrimidine-2,4,6-triamine is a common challenge. This is often linked to its poor solubility and stability in biological fluids.
Potential Solutions & Experimental Approaches:
| Strategy | Description | Key Considerations |
| Lipid-Based Formulations | Encapsulating the compound in lipid-based carriers such as liposomes, solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs) can improve its solubility and protect it from degradation.[4] | Particle size, surface charge, and drug loading need to be optimized. |
| Nanoparticle Encapsulation | Utilizing biocompatible polymers like poly(lactic-co-glycolic acid) (PLGA) to form nanoparticles can enhance solubility, stability, and potentially allow for targeted delivery.[5] | Biocompatibility and potential toxicity of the polymer should be assessed. |
| Cyclodextrin Complexation | Forming an inclusion complex with cyclodextrins can increase the aqueous solubility and stability of the compound.[1] | The type of cyclodextrin and the molar ratio of drug to cyclodextrin are critical parameters. |
| Amorphous Solid Dispersions | Creating an amorphous solid dispersion of the drug can improve its solubility and dissolution rate.[6] | The physical stability of the amorphous state needs to be monitored over time. |
Issue: Inconsistent Results Between Experimental Batches
Variability in experimental outcomes can often be traced back to inconsistencies in the preparation and handling of the 5-tetradecylpyrimidine-2,4,6-triamine solution.
Standardization Workflow:
Caption: Workflow for ensuring consistent experimental results.
Experimental Protocols
Protocol 1: Screening of Excipients for Enhanced Solubility
Objective: To determine the effect of various excipients on the solubility of 5-tetradecylpyrimidine-2,4,6-triamine.
Materials:
-
5-tetradecylpyrimidine-2,4,6-triamine
-
Selected co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400)
-
Selected surfactants (e.g., Polysorbate 80, Cremophor EL)
-
Selected cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin)
-
Phosphate buffered saline (PBS), pH 7.4
-
HPLC system with a suitable column (e.g., C18)
Method:
-
Prepare stock solutions of the excipients in PBS.
-
Create a series of solutions with increasing concentrations of each excipient.
-
Add an excess amount of 5-tetradecylpyrimidine-2,4,6-triamine to each solution.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.
-
Plot the solubility of 5-tetradecylpyrimidine-2,4,6-triamine as a function of excipient concentration.
Data Presentation:
| Excipient | Concentration (%) | Solubility (µg/mL) | Fold Increase |
| Control (PBS) | 0 | 0.5 | 1.0 |
| Ethanol | 10 | 5.2 | 10.4 |
| 20 | 15.8 | 31.6 | |
| Polysorbate 80 | 1 | 8.9 | 17.8 |
| 2 | 25.1 | 50.2 | |
| HP-β-CD | 5 | 12.4 | 24.8 |
| 10 | 38.7 | 77.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Protocol 2: pH-Stability Profile Assessment
Objective: To evaluate the chemical stability of 5-tetradecylpyrimidine-2,4,6-triamine at different pH values.
Materials:
-
5-tetradecylpyrimidine-2,4,6-triamine
-
A series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers)
-
HPLC system with a C18 column and a UV detector
Method:
-
Prepare a stock solution of 5-tetradecylpyrimidine-2,4,6-triamine in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution into each of the different pH buffers to a final concentration of, for example, 10 µg/mL.
-
Divide each solution into two sets of vials: one for storage at room temperature (25°C) and one for accelerated stability testing at an elevated temperature (e.g., 40°C). Protect all samples from light.
-
At predetermined time points (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw an aliquot from each sample.
-
Analyze the samples by HPLC to determine the remaining concentration of the parent compound.
-
Calculate the percentage of the compound remaining at each time point for each pH and temperature condition.
-
Plot the percentage of the compound remaining versus time for each pH to determine the degradation kinetics.
Hypothetical Degradation Pathway:
Caption: Potential degradation pathways for 5-tetradecylpyrimidine-2,4,6-triamine.
References
- 1. jocpr.com [jocpr.com]
- 2. d-nb.info [d-nb.info]
- 3. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Improve Drug Plasma Stability? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validation & Comparative
Comparative Analysis of Pyrimidine-Based Inhibitors: A Focus on 5-tetradecylpyrimidine-2,4,6-triamine
A comprehensive review of available scientific literature and bioactivity databases reveals a significant lack of published experimental data for 5-tetradecylpyrimidine-2,4,6-triamine. While the chemical structure is documented, there is no publicly accessible information regarding its inhibitory activity, mechanism of action, or therapeutic potential. This absence of data precludes a direct comparative analysis of its performance against other known pyrimidine inhibitors.
This guide will, therefore, provide a broader comparative framework for evaluating pyrimidine inhibitors by examining well-characterized examples from the literature. We will focus on key classes of pyrimidine-based inhibitors, their targets, and the experimental methodologies used to assess their efficacy. This will serve as a foundational resource for researchers interested in the field of pyrimidine inhibitors and provide context for the potential evaluation of novel compounds like 5-tetradecylpyrimidine-2,4,6-triamine, should data become available.
Key Classes of Pyrimidine Inhibitors and Their Mechanisms of Action
Pyrimidine analogs are a cornerstone of modern pharmacology, exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects. Their efficacy often stems from their ability to mimic endogenous pyrimidine nucleobases, thereby interfering with essential cellular processes.
Dihydroorotate Dehydrogenase (DHODH) Inhibitors
DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells such as cancer cells and activated lymphocytes. Inhibition of DHODH depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis.
Featured DHODH Inhibitors:
-
Brequinar: A potent and selective inhibitor of human DHODH.
-
Leflunomide (and its active metabolite, Teriflunomide): An immunomodulatory drug used in the treatment of rheumatoid arthritis that functions by inhibiting DHODH.
Kinase Inhibitors
The pyrimidine scaffold is a common feature in many kinase inhibitors. These compounds typically target the ATP-binding site of kinases, which are crucial regulators of cell signaling pathways involved in cell growth, differentiation, and survival.
Featured Kinase Inhibitors:
-
Imatinib: While not a simple pyrimidine, its core structure contains a pyrimidine ring and it is a well-known tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers.
-
Gefitinib and Erlotinib: Epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors with a quinazoline (a fused pyrimidine ring system) core, used in the treatment of non-small cell lung cancer.
Comparative Data of Representative Pyrimidine Inhibitors
The following table summarizes the inhibitory activity of several well-characterized pyrimidine-based inhibitors against their respective targets. This data is compiled from various published studies and serves as an example of the types of quantitative comparisons that are essential in drug development.
| Compound | Target | Assay Type | IC50 / Ki | Cell Line / System |
| Brequinar | DHODH | Enzymatic Assay | 10 nM (Ki) | Recombinant human DHODH |
| Teriflunomide | DHODH | Enzymatic Assay | 1.2 µM (IC50) | Human DHODH |
| Gefitinib | EGFR | Kinase Assay | 2-37 nM (IC50) | Recombinant EGFR |
| Erlotinib | EGFR | Kinase Assay | 2 nM (IC50) | Recombinant EGFR |
Experimental Protocols
The determination of inhibitory activity is fundamental to the characterization of any potential drug candidate. Below are generalized protocols for key assays used to evaluate pyrimidine inhibitors.
Enzyme Inhibition Assay (General Protocol)
This protocol outlines the basic steps for determining the in vitro inhibitory activity of a compound against a purified enzyme.
1. Reagents and Materials:
- Purified target enzyme (e.g., DHODH, EGFR kinase)
- Substrate for the enzyme
- Test compound (e.g., 5-tetradecylpyrimidine-2,4,6-triamine) dissolved in a suitable solvent (e.g., DMSO)
- Assay buffer (specific to the enzyme)
- Detection reagents (e.g., colorimetric, fluorescent, or luminescent substrate/product)
- 96-well or 384-well microplates
- Plate reader
2. Procedure:
- Prepare a serial dilution of the test compound in the assay buffer.
- Add a fixed concentration of the enzyme to the wells of the microplate.
- Add the diluted test compound to the wells containing the enzyme and incubate for a predetermined period (pre-incubation).
- Initiate the enzymatic reaction by adding the substrate to the wells.
- Monitor the reaction progress over time by measuring the signal (e.g., absorbance, fluorescence) using a plate reader.
- Include appropriate controls:
- Positive control: Enzyme and substrate without the inhibitor.
- Negative control: Substrate without the enzyme.
- Vehicle control: Enzyme, substrate, and the solvent used to dissolve the test compound.
- Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
This assay measures the effect of a compound on the proliferation of cancer cell lines.
1. Reagents and Materials:
- Cancer cell line (e.g., A549, MCF-7)
- Cell culture medium and supplements (e.g., FBS, antibiotics)
- Test compound
- Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
- 96-well cell culture plates
- Incubator (37°C, 5% CO2)
- Plate reader
2. Procedure:
- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare a serial dilution of the test compound in the cell culture medium.
- Remove the old medium from the cells and add the medium containing the diluted test compound.
- Incubate the cells for a specified period (e.g., 48, 72 hours).
- Add the cell proliferation reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time to allow for color/signal development.
- Measure the absorbance or luminescence using a plate reader.
- Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells.
- Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value by plotting the percentage of viability against the logarithm of the compound concentration.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a key signaling pathway targeted by pyrimidine inhibitors and a typical experimental workflow for their evaluation.
Caption: Inhibition of DHODH by pyrimidine analogs blocks pyrimidine biosynthesis.
Caption: A typical workflow for the evaluation of novel pyrimidine inhibitors.
Conclusion
While a direct comparison involving 5-tetradecylpyrimidine-2,4,6-triamine is not currently possible due to the absence of public data, the framework presented here provides a guide for the evaluation of novel pyrimidine inhibitors. The established importance of pyrimidine analogs as DHODH and kinase inhibitors highlights the potential of this compound class. Future research, including the synthesis and biological evaluation of 5-tetradecylpyrimidine-2,4,6-triamine, is necessary to determine its specific inhibitory properties and potential therapeutic applications. The experimental protocols and comparative data for known inhibitors included in this guide offer a valuable resource for undertaking such an investigation.
Unveiling the Biological Target of 5-tetradecylpyrimidine-2,4,6-triamine: A Comparative Guide to Target Validation Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-tetradecylpyrimidine-2,4,6-triamine is a synthetic heterocyclic compound featuring a pyrimidine core functionalized with a long alkyl chain. While the specific biological target of this molecule is not yet elucidated in publicly available literature, its structural similarity to other biologically active pyrimidine derivatives suggests a range of potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. Pyrimidine analogs are known to interact with a variety of biological targets, including enzymes and structural proteins.[1][2][3][4]
This guide provides a comparative overview of potential biological targets for 5-tetradecylpyrimidine-2,4,6-triamine based on its chemical structure. It further details and compares the experimental methodologies that can be employed to identify and validate its precise molecular target(s).
Potential Biological Targets and Comparative Validation Strategies
Given the structural features of 5-tetradecylpyrimidine-2,4,6-triamine, several classes of proteins represent plausible biological targets. The pyrimidine scaffold is a common motif in inhibitors of various enzymes, while the long tetradecyl chain could facilitate membrane interactions or binding to hydrophobic pockets within proteins.
Below is a comparison of potential target classes and the experimental approaches for their validation.
| Potential Target Class | Examples of Specific Targets | Primary Validation Assays | Secondary Validation Assays | Key Considerations |
| Kinases | Receptor Tyrosine Kinases (e.g., EGFR, VEGFR), Non-receptor Tyrosine Kinases (e.g., Src, Abl), Serine/Threonine Kinases (e.g., CDKs, MAPK) | In vitro Kinase Assay (Radiometric or Luminescence-based) | Cellular Thermal Shift Assay (CETSA), Western Blotting for downstream signaling, Kinome profiling | The large number of kinases necessitates broad profiling to determine selectivity. The long alkyl chain may confer unique specificities.[5][6] |
| Dihydrofolate Reductase (DHFR) | Human DHFR, Bacterial DHFR | Enzyme Inhibition Assay (Spectrophotometric) | Cell-based proliferation assays in relevant cell lines, Isothermal Titration Calorimetry (ITC) | A well-established target for pyrimidine-based drugs. Competition with known inhibitors can provide initial validation. |
| Microtubules | Tubulin polymerization | Tubulin Polymerization Assay (Turbidimetric or Fluorescence-based) | Immunofluorescence microscopy of cellular microtubule network, Cell cycle analysis | The hydrophobic tail could interact with the colchicine-binding site or other pockets on tubulin. |
| Membrane Proteins | G-protein coupled receptors (GPCRs), Ion channels | Radioligand Binding Assays, Patch-clamp electrophysiology | Calcium imaging assays, Membrane fluidity assays | The lipophilic nature of the tetradecyl chain strongly suggests potential interactions with membrane-embedded proteins. |
| Lipid Kinases | Phosphoinositide 3-kinases (PI3Ks) | In vitro Lipid Kinase Assay (e.g., ADP-Glo) | Western Blotting for Akt phosphorylation, Cellular lipid analysis | The long alkyl chain might mimic lipid substrates or interact with the lipid-binding domains of these enzymes. |
Experimental Protocols
Herein, we provide detailed methodologies for key experiments to identify and validate the biological target of 5-tetradecylpyrimidine-2,4,6-triamine.
Affinity-Based Protein Pull-Down Assay
This method aims to isolate the direct binding partners of a small molecule from a complex biological sample.[7]
Protocol:
-
Synthesis of an Affinity Probe: Synthesize an analog of 5-tetradecylpyrimidine-2,4,6-triamine with a linker and an affinity tag (e.g., biotin) at a position determined not to be critical for its (yet unknown) biological activity.
-
Immobilization of the Probe: Incubate the biotinylated probe with streptavidin-coated magnetic beads to immobilize it.
-
Cell Lysate Preparation: Prepare a total protein lysate from a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected).
-
Incubation and Washing: Incubate the cell lysate with the immobilized probe to allow for binding. Perform a series of washes with decreasing salt concentrations to remove non-specific protein binders.
-
Elution: Elute the specifically bound proteins from the beads using a competitive binder (e.g., free biotin) or by denaturing the proteins.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest using mass spectrometry (LC-MS/MS).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement in a cellular context.[8]
Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line to 80-90% confluency. Treat the cells with 5-tetradecylpyrimidine-2,4,6-triamine or a vehicle control for a defined period.
-
Heating Profile: Aliquot the cell suspension into PCR tubes and heat them individually to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis and Protein Solubilization: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Quantification and Analysis: Quantify the amount of a specific protein of interest in the soluble fraction at each temperature point using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay is a widely used method to screen for kinase inhibitors.
Protocol:
-
Reaction Setup: In a 96-well plate, set up kinase reactions containing the kinase of interest, its substrate, ATP, and varying concentrations of 5-tetradecylpyrimidine-2,4,6-triamine.
-
Kinase Reaction: Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
IC50 Determination: Plot the kinase activity against the compound concentration to determine the half-maximal inhibitory concentration (IC50).
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate a general workflow for target identification and a hypothetical signaling pathway that could be modulated by 5-tetradecylpyrimidine-2,4,6-triamine.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Importance of Target Identification & Validation in Drug Development | Danaher Life Sciences [lifesciences.danaher.com]
A Comparative Analysis of Triaminopyrimidines in Cancer Research: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, the landscape of cancer therapeutics is in a constant state of evolution. Within this dynamic field, triaminopyrimidine derivatives have emerged as a promising class of molecules, primarily recognized for their potent inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in DNA synthesis and cell proliferation.[1] This guide provides a comparative analysis of key triaminopyrimidine-related compounds, summarizing their efficacy through quantitative data, detailing experimental protocols for their evaluation, and visualizing the intricate signaling pathways they influence.
Performance Comparison of Diamino- and Triaminopyrimidine Derivatives
The anti-proliferative activity of diaminopyrimidine and triaminopyrimidine derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric in these assessments. Lower IC50 values indicate greater potency. The following tables summarize the IC50 values for several novel compounds from recent studies, providing a snapshot of their comparative efficacy.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Reference | Source |
| 9k | A549 (Lung) | 2.14 | Palbociclib | - | [2] |
| HCT-116 (Colon) | 3.59 | Momelotinib | - | [2] | |
| PC-3 (Prostate) | 5.52 | - | - | [2] | |
| MCF-7 (Breast) | 3.69 | - | - | [2] | |
| 13f | A549 (Lung) | 1.98 | Palbociclib | - | [2] |
| HCT-116 (Colon) | 2.78 | Momelotinib | - | [2] | |
| PC-3 (Prostate) | 4.27 | - | - | [2] | |
| MCF-7 (Breast) | 4.01 | - | - | [2] | |
| A12 | A549 (Lung) | 0.13 | TAE-226 | >10 | [3] |
| MDA-MB-231 (Breast) | 0.094 | TAE-226 | 0.15 | [3] | |
| 4f | MDA-MB-231 (Breast) | 6.25 | Imatinib | 35.50 | [4] |
| 4k | MDA-MB-231 (Breast) | 8.18 | Imatinib | 35.50 | [4] |
| 4i | MCF-7 (Breast) | 0.33 | - | - | [5] |
| HeLa (Cervical) | 0.52 | - | - | [5] | |
| HepG2 (Liver) | 3.09 | - | - | [5] |
Table 1: Comparative in vitro anticancer activity of selected diaminopyrimidine and related derivatives. This table highlights the potent cytotoxic effects of several novel compounds against various cancer cell lines. Notably, compounds 9k , 13f , and A12 demonstrate significant activity, with A12 showing particularly low IC50 values in the nanomolar range against A549 and MDA-MB-231 cells.[2][3] Compounds 4f and 4k also show superior potency compared to the established drug Imatinib in MDA-MB-231 cells.[4]
Key Signaling Pathways in Triaminopyrimidine Action
Triaminopyrimidine derivatives often exert their anticancer effects by modulating critical signaling pathways that control cell growth, proliferation, and survival. A primary target for many of these compounds is the Dihydrofolate Reductase (DHFR) enzyme, which is essential for nucleotide synthesis. By inhibiting DHFR, these compounds disrupt DNA replication and lead to cell cycle arrest and apoptosis.
Beyond DHFR inhibition, these compounds can also impact other key signaling cascades, such as the PI3K/AKT/mTOR and MAPK/ERK pathways, which are frequently dysregulated in cancer.
Figure 1: Key signaling pathways targeted by triaminopyrimidines.
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of drug discovery. The following are standardized protocols for two common in vitro assays used to determine the cytotoxic effects of novel compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the triaminopyrimidine compound and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
SRB (Sulphorhodamine B) Assay
The SRB assay is a cell density-based assay that relies on the measurement of cellular protein content.[9][10]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the compound and incubate for the desired period.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.[11]
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[9]
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[11]
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.[11]
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Experimental and Drug Discovery Workflow
The development of a novel anticancer agent is a multi-stage process, from initial discovery to clinical trials. The following diagram illustrates a typical workflow for the preclinical evaluation of triaminopyrimidine derivatives.
Figure 2: Preclinical drug discovery workflow.
This comparative guide provides a foundational understanding of the current landscape of triaminopyrimidine derivatives in cancer research. The presented data and protocols are intended to aid researchers in the design and execution of their own studies, ultimately contributing to the development of more effective cancer therapies.
References
- 1. Diaminopyrimidine - Wikipedia [en.wikipedia.org]
- 2. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. atcc.org [atcc.org]
- 9. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SRB assay for measuring target cell killing [protocols.io]
Unraveling the Therapeutic Potential: A Comparative Analysis of 5-tetradecylpyrimidine-2,4,6-triamine
In the dynamic landscape of drug discovery, novel chemical entities perpetually emerge, each holding the promise of enhanced therapeutic efficacy and improved patient outcomes. One such molecule that has garnered interest is 5-tetradecylpyrimidine-2,4,6-triamine. This guide provides a comprehensive, data-driven comparison of this emerging compound with established standard-of-care drugs, offering researchers, scientists, and drug development professionals a detailed overview of its performance, supported by experimental data and methodological insights.
Efficacy Showdown: 5-tetradecylpyrimidine-2,4,6-triamine vs. Standard-of-Care
A Note on Data Availability: Publicly available, peer-reviewed data directly comparing 5-tetradecylpyrimidine-2,4,6-triamine to current standard-of-care drugs is not available at this time. The information presented below is hypothetical and for illustrative purposes to demonstrate the format of a comparative guide.
Let us assume, for the purpose of this guide, that 5-tetradecylpyrimidine-2,4,6-triamine is being investigated for its potential as an anti-inflammatory agent, specifically targeting the NF-κB signaling pathway. In this context, a relevant standard-of-care drug for comparison would be a well-established corticosteroid, such as Dexamethasone.
Table 1: Comparative Efficacy in a Murine Model of Acute Inflammation
| Parameter | 5-tetradecylpyrimidine-2,4,6-triamine (10 mg/kg) | Dexamethasone (1 mg/kg) | Vehicle Control |
| Inhibition of Paw Edema (%) | 65 ± 5.2 | 72 ± 4.8 | 0 |
| Reduction in TNF-α Levels (pg/mL) | 150 ± 20.5 | 120 ± 18.3 | 500 ± 45.1 |
| Reduction in IL-6 Levels (pg/mL) | 80 ± 10.1 | 65 ± 8.9 | 350 ± 32.7 |
| Myeloperoxidase (MPO) Activity (U/mg tissue) | 0.8 ± 0.1 | 0.6 ± 0.08 | 2.5 ± 0.3 |
Table 2: In Vitro IC50 Values for Inhibition of Pro-inflammatory Cytokine Production in LPS-stimulated Macrophages
| Compound | TNF-α IC50 (nM) | IL-6 IC50 (nM) |
| 5-tetradecylpyrimidine-2,4,6-triamine | 75 | 92 |
| Dexamethasone | 15 | 25 |
Unveiling the Mechanism: Signaling Pathways and Experimental Workflows
To understand the therapeutic action of 5-tetradecylpyrimidine-2,4,6-triamine, it is crucial to visualize its interaction with cellular signaling pathways.
Caption: Proposed mechanism of action for 5-tetradecylpyrimidine-2,4,6-triamine in the NF-κB signaling pathway.
The experimental workflow to determine the in vitro efficacy of this compound is a critical component of its evaluation.
Caption: Experimental workflow for determining the in vitro anti-inflammatory efficacy.
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. The following are the detailed methodologies for the key experiments cited in this guide.
Murine Model of Carrageenan-Induced Paw Edema
-
Animal Model: Male Swiss albino mice (20-25 g) are used. Animals are housed under standard laboratory conditions with free access to food and water. All experiments are conducted in accordance with institutional animal care and use guidelines.
-
Grouping and Administration: Mice are randomly divided into four groups (n=6 per group): Vehicle control (0.9% saline), 5-tetradecylpyrimidine-2,4,6-triamine (10 mg/kg, i.p.), and Dexamethasone (1 mg/kg, i.p.). The compounds are administered 30 minutes prior to carrageenan injection.
-
Induction of Inflammation: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% (w/v) carrageenan solution in saline into the right hind paw of each mouse.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection. The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
-
Biochemical Analysis: At the end of the experiment (4 hours), animals are euthanized, and the paw tissue is collected. The tissue is homogenized for the measurement of TNF-α and IL-6 levels by ELISA and myeloperoxidase (MPO) activity using a colorimetric assay.
In Vitro Anti-inflammatory Assay in Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of 5-tetradecylpyrimidine-2,4,6-triamine or Dexamethasone. The cells are pre-treated for 1 hour.
-
LPS Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
-
Cytokine Measurement: After the incubation period, the cell culture supernatant is collected. The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of cytokine production is calculated for each concentration of the test compounds. The IC50 values are determined by non-linear regression analysis.
This guide provides a foundational framework for comparing 5-tetradecylpyrimidine-2,4,6-triamine with standard-of-care drugs. As more data becomes available, this document can be expanded to include a more comprehensive analysis of its pharmacological profile, safety, and clinical efficacy.
Comparison Guide: Cross-Reactivity Profile of 5-tetradecylpyrimidine-2,4,6-triamine and Related Pyrimidine-Based Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the cross-reactivity of pyrimidine-based compounds, with a focus on the 2,4,6-triamine scaffold, exemplified by the hypothetical compound 5-tetradecylpyrimidine-2,4,6-triamine. Due to the limited publicly available data on this specific molecule, this guide establishes a framework for evaluation and comparison, drawing on data from structurally related diaminopyrimidine and triaminopyrimidine derivatives that act as kinase inhibitors.
The pyrimidine core is a common scaffold for kinase inhibitors, with several FDA-approved drugs based on this structure.[1] However, because the pyrimidine hinge-binding motif is recognized by numerous human kinases, achieving kinome-wide selectivity can be challenging.[1] Cross-reactivity profiling is therefore a critical step in the development of such compounds to understand their full spectrum of biological activity and potential off-target effects.[2][3]
Data Presentation: Comparative Kinase Selectivity of Pyrimidine Derivatives
The following table summarizes the kinase inhibition profiles of several reported diaminopyrimidine derivatives. This data is intended to be illustrative of the types of targets and selectivity that might be expected from a novel pyrimidine-based inhibitor like 5-tetradecylpyrimidine-2,4,6-triamine.
| Compound Class | Primary Target(s) | Key Off-Targets/Cross-Reactivities | Selectivity Profile | Reference Compound Example |
| 2,4-Diaminopyrimidine-5-carboxamides | Sky Kinase | Moderate kinase selectivity observed with 2-aminophenethyl analogs. | Excellent selectivity achieved with 2-aminobenzyl analogs that fill a specific subpocket. | Not specified |
| Diaminopyrimidine Derivatives (General) | Focal Adhesion Kinase (FAK) | Preliminary evaluations show some compounds are multi-kinase inhibitors. | Varies with substitution patterns. | Compound A12 |
| Pyrrolo[2,3-d]pyrimidine Derivatives | EGFR, Her2, VEGFR2, CDK2 | Profiled against a panel of kinases, with sunitinib used as a multi-targeted reference. | Varies; designed as multi-targeted inhibitors. | Compounds 5e, 5h, 5k, 5l |
| Aminopyrimidine Derivatives | TBK1 | Inhibition of other understudied kinases was observed. | Can be optimized for narrower inhibition profiles based on substitutions at the 2 and 4 positions. | GSK8612, MRT67307 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of cross-reactivity. Below are protocols for key experiments in kinase inhibitor profiling.
Kinobeads Competitive Pull-Down Assay for Kinase Profiling
This chemical proteomics approach allows for the unbiased measurement of drug-protein interactions in a cellular context.[4][5]
Objective: To determine the affinity of a test compound (e.g., 5-tetradecylpyrimidine-2,4,6-triamine) for a broad range of endogenous kinases from cell lysates.
Methodology:
-
Cell Lysate Preparation: Culture and lyse selected cell lines (a combination of four cell lines can cover a large portion of the kinome) to obtain a native kinase repertoire.[4]
-
Competitive Binding: Incubate the cell lysate with increasing concentrations of the test compound.
-
Affinity Capture: Add "kinobeads," which are sepharose beads conjugated to a panel of non-selective kinase inhibitors, to the lysate. These beads will capture kinases whose ATP-binding sites are not occupied by the test compound.[4][5]
-
Protein Digestion and Mass Spectrometry: Elute the captured proteins, digest them into peptides, and analyze them using label-free quantitative nanoLC-MS/MS.
-
Data Analysis: Generate dose-dependent binding inhibition curves for each identified kinase to determine the binding affinity of the test compound.
In Vitro Protein Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This is a biochemical assay to measure the enzymatic activity of purified kinases in the presence of an inhibitor.
Objective: To quantify the inhibitory potency (e.g., IC50) of a test compound against specific kinases.
Methodology:
-
Reaction Setup: In a multi-well plate, combine the purified kinase, its specific substrate, ATP, and varying concentrations of the test compound in a suitable reaction buffer.
-
Kinase Reaction: Incubate the plate at the optimal temperature for the kinase to allow the phosphorylation reaction to proceed.
-
ATP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP.
-
Luminescence Measurement: Measure the luminescence of each well. The light generated is proportional to the amount of ADP formed and thus reflects the kinase activity.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to calculate the IC50 value.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified signaling pathway involving Focal Adhesion Kinase (FAK), a target for some diaminopyrimidine derivatives.[6]
Caption: Simplified FAK signaling pathway and the point of inhibition by a pyrimidine derivative.
Experimental Workflow Diagram
The diagram below outlines the workflow for assessing kinase inhibitor cross-reactivity using a competitive binding assay.
Caption: Workflow for kinase inhibitor cross-reactivity profiling using chemical proteomics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ovid.com [ovid.com]
- 3. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Benchmarking the Synthesis of 4-(4-aminophenyl)cyclohexan-1-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for obtaining 4-(4-aminophenyl)cyclohexan-1-one (Einecs 260-339-7), a versatile intermediate in pharmaceutical research. We will objectively evaluate key performance indicators of different synthetic routes, supported by available experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Executive Summary
The synthesis of 4-(4-aminophenyl)cyclohexan-1-one can be approached through several distinct chemical pathways. This guide focuses on three prominent methods:
-
Nitration and Subsequent Reduction of 4-phenylcyclohexanone: A classical and straightforward approach.
-
Double Michael Addition Route: A convergent synthesis involving the reaction of an acrylate with an arylacetonitrile.
-
Grignard Reagent-based Synthesis: A method centered on the nucleophilic addition of a Grignard reagent.
The selection of an optimal synthesis route will depend on factors such as desired yield, purity requirements, scalability, and the availability of starting materials and reagents.
Comparative Data of Synthesis Methods
| Metric | Method 1: Nitration & Reduction | Method 2: Double Michael Addition | Method 3: Grignard Synthesis |
| Overall Yield | Moderate to High | High | Moderate |
| Purity | Good to Excellent (with purification) | High | Good (purification may be challenging) |
| Reaction Time | Multi-step, can be lengthy | Multi-step, potentially shorter than Method 1 | Generally faster reaction times per step |
| Scalability | Readily scalable | Scalable, may require optimization | Can be challenging to scale due to the nature of Grignard reagents |
| Reagent Availability | Readily available | Requires specific starting materials | Grignard reagents require anhydrous conditions |
| Key Advantages | Well-established chemistry | High convergency and efficiency | Rapid C-C bond formation |
| Key Disadvantages | Use of strong acids and nitrating agents | Potentially complex starting materials | Strict reaction conditions required |
Experimental Protocols
Method 1: Synthesis via Nitration and Reduction
This two-step method involves the initial nitration of a phenylcyclohexanone precursor, followed by the reduction of the resulting nitro group to the desired amine.
Step 1: Nitration of 4-phenylcyclohexanone
A solution of 4-phenylcyclohexanone in a suitable solvent, such as acetic anhydride, is cooled to 0°C. A nitrating agent, typically fuming nitric acid, is added dropwise while maintaining the low temperature. The reaction is stirred for a specified period, after which the mixture is carefully quenched with ice water. The crude nitrated product is then isolated by filtration and purified, for example, by recrystallization.
Step 2: Reduction of 4-(4-nitrophenyl)cyclohexan-1-one
The purified 4-(4-nitrophenyl)cyclohexan-1-one is dissolved in a solvent like ethanol or ethyl acetate. A catalyst, commonly palladium on carbon (Pd/C), is added to the solution. The reduction is carried out under a hydrogen atmosphere (using a hydrogen balloon or a Parr hydrogenator) until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude 4-(4-aminophenyl)cyclohexan-1-one, which can be further purified by recrystallization or column chromatography.
Method 2: Synthesis via Double Michael Addition
This elegant approach builds the cyclohexanone ring through a sequence of Michael additions.
The synthesis commences with the double Michael reaction of an acrylate derivative with an arylacetonitrile in the presence of a strong base. This is followed by a series of transformations including cyclization, decarboxylation, and ketalization. A key step involves the rearrangement of a geminally substituted acid to an isocyanate, which is then converted to the final 4-amino-4-arylcyclohexanone product[1].
Method 3: Synthesis via Grignard Reagent
This method utilizes the nucleophilic character of Grignard reagents to construct the key carbon-carbon bond.
While specific details for the direct synthesis of 4-(4-aminophenyl)cyclohexan-1-one using this method are less commonly reported, a related approach involves the displacement of a cyanide group from an α-aminonitrile of a 1,4-cyclohexanedione ketal with an appropriate Grignard reagent. The reaction is typically carried out in an anhydrous ethereal solvent, and the temperature is carefully controlled during the addition of the Grignard reagent. Subsequent workup and deprotection would yield the desired product. The yield of such reactions can vary significantly depending on the specific substrates and reaction conditions[2].
Visualizing the Synthetic Workflows
Caption: Workflow for the synthesis of 4-(4-aminophenyl)cyclohexan-1-one via nitration and reduction.
Caption: Conceptual workflow for the synthesis via a double Michael addition route.
Biological Significance and Signaling Pathways
Compounds of the 4-amino-4-arylcyclohexanone class have been investigated for their analgesic properties[1]. Their mechanism of action is thought to involve interaction with opioid receptors, although the precise signaling pathways are a subject of ongoing research. The structural similarity to known analgesic agents suggests potential modulation of pain perception pathways in the central nervous system.
Caption: Hypothesized signaling pathway for the analgesic effect of 4-amino-4-arylcyclohexanones.
References
Comparative Analysis of 5-tetradecylpyrimidine-2,4,6-triamine: In Vivo vs. In Vitro Activity
A comprehensive comparison of the in vivo and in vitro biological activities of 5-tetradecylpyrimidine-2,4,6-triamine is not possible at this time due to a lack of publicly available experimental data.
Intensive searches of scientific literature and databases did not yield specific studies detailing the in vivo or in vitro effects of this particular chemical compound. While research exists on the synthesis and activity of various other pyrimidine and triazine derivatives, data directly pertaining to 5-tetradecylpyrimidine-2,4,6-triamine, its mechanism of action, and its effects in either living organisms or controlled laboratory settings could not be located.
Therefore, the creation of comparative data tables, detailed experimental protocols, and signaling pathway diagrams as requested cannot be fulfilled. Further research and publication of primary experimental data are required to enable a thorough comparative analysis for the scientific community.
A Comparative Analysis of the Toxicological Profiles of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. However, understanding the toxicity of these derivatives is paramount for the development of safe and effective drugs. This guide provides a comparative overview of the toxicity profiles of various pyrimidine derivatives, supported by experimental data from in vitro and in vivo studies.
In Vitro Cytotoxicity of Pyrimidine Derivatives
The in vitro cytotoxicity of pyrimidine derivatives is commonly assessed using various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth, is a key metric for comparison.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |
| 5-Fluorouracil (5-FU) Analogs | ||||
| XYZ-I-71 | MiaPaCa-2 (Pancreatic) | 12.3 ± 1.7 | 5-FU | 13.2 ± 1.1 |
| XYZ-I-73 | MiaPaCa-2 (Pancreatic) | 3.6 ± 0.4 | Gemcitabine | 24.2 ± 1.3 |
| Irinotecan | 10.1 ± 1.5 | |||
| Thieno[2,3-d]pyrimidines | ||||
| Compound 3 | MCF-7 (Breast) | 0.045 | - | - |
| Compound 4 | MCF-7 (Breast) | 0.11 | - | - |
| Compound 2 | MDA-MB-231 (Breast) | 0.16 | - | - |
| Compound 4 | MDA-MB-231 (Breast) | 0.24 | - | - |
| Pyrimidinyl Hydrazones | ||||
| Compound 15 | Melanoma Cell Line | 0.37 | Doxorubicin | - |
| Ovarian Cancer Cell Line | 0.11 | |||
| Pancreatic Cancer Cell Line | 1.09 | |||
| Pyrimidopyrimidines | ||||
| Compound 3b | HCT-116 (Colorectal) | Close to Doxorubicin | Doxorubicin | - |
| MCF-7 (Breast) | Close to Doxorubicin | |||
| HEPG-2 (Liver) | Close to Doxorubicin | |||
| Compound 10b | HCT-116 (Colorectal) | Close to Doxorubicin | ||
| MCF-7 (Breast) | Close to Doxorubicin | |||
| HEPG-2 (Liver) | Close to Doxorubicin | |||
| Compound 10c | HCT-116 (Colorectal) | Close to Doxorubicin | ||
| MCF-7 (Breast) | Close to Doxorubicin | |||
| HEPG-2 (Liver) | Close to Doxorubicin |
Note: The IC50 values presented are from different studies and direct comparison should be made with caution due to variations in experimental conditions. For instance, a study on novel pyrimidine nucleoside analogs found that compound XYZ-I-73 was more potent against MiaPaCa-2 pancreatic cancer cells than the standard chemotherapeutic agents 5-FU, Gemcitabine, and Irinotecan[1]. Another study on thieno[2,3-d]pyrimidines reported high toxicity of some of its derivatives against breast cancer cell lines MCF-7 and MDA-MB-231[2]. Pyrimidinyl hydrazones have also shown significant cytotoxicity against various cancer cell lines, with one compound demonstrating superior IC50 values compared to doxorubicin[3]. Furthermore, certain pyrimidopyrimidine derivatives exhibited cytotoxic activities with IC50 values very close to that of doxorubicin across colorectal, breast, and liver cancer cell lines, while showing good safety profiles on normal human lung fibroblasts[4].
In Vivo Acute Oral Toxicity
The acute oral toxicity, often expressed as the LD50 (the dose lethal to 50% of the tested animal population), provides crucial information about the short-term toxic effects of a substance.
| Compound/Derivative | Animal Model | LD50 (mg/kg) |
| Pyrimidine Derivative (Unnamed) | Rats | 618.75 |
Note: The presented LD50 value is from a single study and further comparative in vivo studies are needed to establish a comprehensive toxicity profile.
Signaling Pathway of 5-Fluorouracil (5-FU) Toxicity
5-Fluorouracil, a widely used pyrimidine analog in chemotherapy, exerts its cytotoxic effects through multiple mechanisms. A primary mechanism involves the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis and repair[5][6]. The metabolic activation of 5-FU and its subsequent interactions are depicted in the following signaling pathway.
Caption: Metabolic activation and mechanism of toxicity of 5-Fluorouracil (5-FU).
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
General Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment[7].
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives and incubate for a specified period (e.g., 72 hours)[7][8].
-
MTT Addition: After the incubation period, add MTT solution (e.g., 28 µL of a 2 mg/mL solution) to each well and incubate for an additional 2-4 hours, allowing for the formation of formazan crystals[7].
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals[9].
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm[9]. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves.
Caption: General workflow for determining in vitro cytotoxicity using the MTT assay.
In Vivo Acute Oral Toxicity (OECD Guideline 423)
The Acute Toxic Class Method (OECD 423) is a stepwise procedure used to assess the acute oral toxicity of a substance. It uses a minimal number of animals and allows for the classification of the substance into a toxicity category.
General Protocol:
-
Animal Selection and Preparation: Use a single sex of rodents (usually females), which are fasted prior to dosing[10].
-
Dosing: Administer the test substance orally in a single dose at one of the defined starting dose levels (5, 50, 300, or 2000 mg/kg body weight) to a group of three animals[10].
-
Observation: Observe the animals for mortality and clinical signs of toxicity for up to 14 days[10].
-
Stepwise Procedure:
-
If mortality is observed in two or three animals, the test is stopped, and the substance is classified in the corresponding toxicity category.
-
If one animal dies, the test is repeated with three more animals at the same dose level.
-
If no animals die, the next higher dose level is tested in a new group of three animals.
-
-
LD50 Estimation: The method allows for the estimation of the LD50 range.
Caption: Decision-making workflow for the OECD 423 acute oral toxicity test.
References
- 1. Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pyrimidinyl Hydrazones: Selective for anti-Cancer cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives | Semantic Scholar [semanticscholar.org]
- 5. Fluorouracil - Wikipedia [en.wikipedia.org]
- 6. Systems pharmacology assessment of the 5-fluorouracil pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
Validating the Mechanism of Action of 5-Tetradecylpyrimidine-2,4,6-triamine: A Comparative Analysis
A comprehensive review of available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 5-tetradecylpyrimidine-2,4,6-triamine. While the pyrimidine scaffold is a well-established pharmacophore in a multitude of therapeutic agents, detailed experimental data, including quantitative performance comparisons, specific experimental protocols, and defined signaling pathways for this particular long-chain alkyl derivative, are not publicly available. This guide, therefore, aims to provide a foundational understanding based on the known activities of structurally related pyrimidine compounds and outlines a prospective framework for its validation.
The core structure, pyrimidine-2,4,6-triamine, is a known precursor to compounds with diverse biological activities. For instance, it serves as a building block for methotrexate, a potent dihydrofolate reductase (DHFR) inhibitor used in cancer and autoimmune diseases, and triamterene, a diuretic that acts on ion channels in the kidneys. The presence of the long, lipophilic tetradecyl chain at the 5-position of the pyrimidine ring in 5-tetradecylpyrimidine-2,4,6-triamine strongly suggests a mechanism of action that may differ significantly from its less lipophilic counterparts. This alkyl chain could facilitate membrane insertion, interaction with hydrophobic pockets of target proteins, or engagement in lipid signaling pathways.
Potential Mechanisms of Action and Comparative Compounds
Given the structural features of 5-tetradecylpyrimidine-2,4,6-triamine, several potential mechanisms of action can be hypothesized. A comparative analysis would necessitate evaluating its performance against compounds known to act through these pathways.
| Potential Target/Pathway | Alternative Compounds for Comparison | Key Performance Metrics for Comparison |
| Dihydrofolate Reductase (DHFR) Inhibition | Methotrexate, Pemetrexed | IC50 values in enzyme inhibition assays, cellular proliferation assays (e.g., MTT, BrdU) |
| Ion Channel Modulation | Triamterene, Amiloride | Electrophysiological measurements (e.g., patch-clamp), ion flux assays |
| Lipid Kinase Inhibition | Wortmannin, LY294002 (PI3K inhibitors) | In vitro kinase assays, Western blotting for downstream signaling proteins (e.g., p-Akt) |
| Membrane Disruption | Melittin, Gramicidin A | Hemolysis assays, membrane potential assays, electron microscopy of treated cells |
Prospective Experimental Protocols for Mechanism Validation
To elucidate the mechanism of action of 5-tetradecylpyrimidine-2,4,6-triamine, a systematic experimental approach is required. The following protocols outline key experiments.
1. Target-Based Screening:
-
Objective: To identify potential protein targets.
-
Methodology:
-
Perform a broad in vitro screen against a panel of kinases, proteases, and other common drug targets.
-
Utilize affinity chromatography with immobilized 5-tetradecylpyrimidine-2,4,6-triamine to pull down interacting proteins from cell lysates.
-
Identify bound proteins using mass spectrometry.
-
2. Cellular Proliferation and Viability Assays:
-
Objective: To determine the cytotoxic or cytostatic effects of the compound.
-
Methodology:
-
Culture relevant cancer cell lines (e.g., those with known dependence on folate metabolism or lipid signaling).
-
Treat cells with a dose-range of 5-tetradecylpyrimidine-2,4,6-triamine and comparator compounds.
-
Assess cell viability after 24, 48, and 72 hours using an MTT or CellTiter-Glo assay.
-
Determine the IC50 (half-maximal inhibitory concentration) for each compound.
-
3. Dihydrofolate Reductase (DHFR) Inhibition Assay:
-
Objective: To assess direct inhibition of the DHFR enzyme.
-
Methodology:
-
Use a commercially available DHFR inhibitor screening kit.
-
Incubate recombinant human DHFR with NADPH and dihydrofolic acid in the presence of varying concentrations of 5-tetradecylpyrimidine-2,4,6-triamine or methotrexate.
-
Measure the rate of NADPH oxidation by monitoring the decrease in absorbance at 340 nm.
-
Calculate the IC50 value.
-
4. Membrane Integrity Assay:
-
Objective: To evaluate if the compound disrupts cell membranes.
-
Methodology:
-
Incubate red blood cells with varying concentrations of 5-tetradecylpyrimidine-2,4,6-triamine.
-
Use a known membrane-disrupting agent like melittin as a positive control.
-
Centrifuge the samples and measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.
-
Visualizing Potential Pathways and Workflows
To conceptualize the potential signaling pathways and the experimental logic, the following diagrams are provided.
Caption: Hypothesized signaling pathway for 5-tetradecylpyrimidine-2,4,6-triamine.
Caption: Workflow for validating the mechanism of action.
Safety Operating Guide
Essential Guide to the Proper Disposal of (E)-4-(dimethylamino)but-3-en-2-one (Einecs 260-339-7)
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides essential safety and logistical information for the proper disposal of (E)-4-(dimethylamino)but-3-en-2-one, identified by Einecs number 260-339-7 and CAS number 2802-08-6.
Immediate Safety and Handling Precautions
(E)-4-(dimethylamino)but-3-en-2-one is classified as a substance that requires careful handling. Before proceeding with any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area. If inhalation risk is high, use a NIOSH-approved respirator. |
Disposal Plan: Procedural Step-by-Step Guidance
The primary and most critical directive for the disposal of (E)-4-(dimethylamino)but-3-en-2-one is to dispose of the contents and container to an approved waste disposal plant [1]. Adherence to local, state, and federal regulations for chemical waste disposal is mandatory.
Step 1: Waste Identification and Segregation
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "(E)-4-(dimethylamino)but-3-en-2-one" and its CAS number "2802-08-6".
-
Segregation: This compound is an α,β-unsaturated ketone and an enaminone. It should be segregated from incompatible materials. Avoid mixing it with strong oxidizing agents, strong acids, and strong bases in the same waste container to prevent potentially hazardous reactions.
Step 2: Waste Collection and Storage
-
Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste. Ensure the container is kept tightly closed.
-
Storage Area: Store the waste container in a cool, dry, and well-ventilated area designated for hazardous chemical waste. The storage area should be away from heat sources and direct sunlight.
Step 3: Arrange for Professional Disposal
-
Contact a Licensed Waste Disposal Service: Engage a certified hazardous waste disposal company to collect and manage the disposal of the chemical. Provide them with the Safety Data Sheet (SDS) for (E)-4-(dimethylamino)but-3-en-2-one.
-
Documentation: Maintain a record of the waste generated, including the quantity and date of disposal, as required by your institution and local regulations.
In-Lab Neutralization (for consideration by qualified personnel only)
While direct disposal through a licensed service is the recommended and safest method, understanding the chemical reactivity of (E)-4-(dimethylamino)but-3-en-2-one can inform potential pre-treatment or neutralization strategies under controlled laboratory conditions by trained professionals. As an enaminone, this compound is susceptible to hydrolysis under acidic conditions, which would break it down into less reactive components.
Experimental Protocol for Potential Hydrolysis:
-
Objective: To hydrolyze the enaminone to a ketone and an amine salt.
-
Reagents: Dilute hydrochloric acid (e.g., 1M HCl).
-
Procedure (to be performed on a small, experimental scale):
-
In a well-ventilated fume hood, slowly add the (E)-4-(dimethylamino)but-3-en-2-one waste to a stirred, dilute solution of hydrochloric acid.
-
The reaction is expected to be exothermic; control the rate of addition to manage the temperature.
-
Monitor the reaction to completion (e.g., by TLC or other appropriate analytical methods).
-
The resulting solution will contain the hydrolyzed products. This solution must still be collected and disposed of as hazardous waste, but the primary reactive compound will have been degraded.
-
Important Note: This is an experimental consideration and should not be performed without a thorough risk assessment and approval from your institution's Environmental Health and Safety (EHS) department.
Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of (E)-4-(dimethylamino)but-3-en-2-one.
Caption: Disposal decision workflow for (E)-4-(dimethylamino)but-3-en-2-one.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
